molecular formula C7H3Br2F3 B1360088 2,5-Dibromobenzotrifluoride CAS No. 7657-09-2

2,5-Dibromobenzotrifluoride

Cat. No.: B1360088
CAS No.: 7657-09-2
M. Wt: 303.9 g/mol
InChI Key: VWKFJAOCLPPQGR-UHFFFAOYSA-N
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Description

2,5-Dibromobenzotrifluoride is a halogenated hydrocarbon.>

Properties

IUPAC Name

1,4-dibromo-2-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWKFJAOCLPPQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
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DSSTOX Substance ID

DTXSID20227378
Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Molecular Weight

303.90 g/mol
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CAS No.

7657-09-2
Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromobenzotrifluoride (CAS No. 7657-09-2), a key building block in modern organic synthesis. This document details its physical characteristics, spectral data, chemical reactivity, and applications, with a focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its synthesis and key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, are provided to facilitate its use in research and development.

Introduction

This compound, also known as 1,4-dibromo-2-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of two bromine atoms at the 2 and 5 positions, combined with a trifluoromethyl group at the 1 position, imparts unique reactivity and properties to the molecule. The bromine atoms serve as versatile handles for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic ring and can enhance the biological activity and metabolic stability of derivative compounds. This guide aims to be a comprehensive resource for professionals utilizing this compound in their synthetic endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 7657-09-2[1]
Molecular Formula C₇H₃Br₂F₃[1]
Molecular Weight 303.90 g/mol [1]
Appearance White solid[2]
Melting Point 49-51 °C[1]
Boiling Point Not available
Density Not available
Solubility Insoluble in water, soluble in organic solvents.[3]
InChI 1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11,12)/h1-3H[1]
InChIKey VWKFJAOCLPPQGR-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1Br)C(F)(F)F)Br

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available in search results
¹⁹F NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
Approximately -63 to -64CF₃

Note: The chemical shift of the CF₃ group in benzotrifluoride derivatives is typically observed in this region relative to CFCl₃.

Mass Spectrometry
m/zInterpretation
304/306/308[M]⁺, isotopic pattern for two bromine atoms
225/227[M-Br]⁺
146[M-2Br]⁺
69[CF₃]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretch (aromatic)
1600-1450C=C stretch (aromatic)
1350-1150C-F stretch (CF₃)
800-600C-Br stretch

Chemical Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-functionalization.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 5-amino-2-bromobenzotrifluoride followed by a Sandmeyer-type reaction.

Experimental Protocol:

  • A solution of 5-amino-2-bromobenzotrifluoride is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures (0-5 °C).

  • The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.

  • The reaction mixture is warmed to room temperature and then heated to facilitate the substitution of the diazonium group with bromine.

  • The product is typically isolated by extraction and purified by distillation or chromatography.

Synthesis 5-Amino-2-bromobenzotrifluoride 5-Amino-2-bromobenzotrifluoride Diazonium Salt Diazonium Salt 5-Amino-2-bromobenzotrifluoride->Diazonium Salt 1. NaNO₂, HBr, 0-5°C This compound This compound Diazonium Salt->this compound 2. CuBr, HBr

Caption: Synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This compound can react with arylboronic acids to yield disubstituted benzotrifluoride derivatives.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), an arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (3.0 equiv.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of toluene, ethanol, and water, is added.

  • The reaction mixture is heated to reflux (around 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Diarylbenzotrifluoride Diarylbenzotrifluoride This compound->Diarylbenzotrifluoride Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Diarylbenzotrifluoride Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Diarylbenzotrifluoride Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Diarylbenzotrifluoride Solvent (e.g., Toluene/Ethanol/H₂O) Solvent (e.g., Toluene/Ethanol/H₂O) Solvent (e.g., Toluene/Ethanol/H₂O)->Diarylbenzotrifluoride

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. This compound can be reacted with primary or secondary amines to produce the corresponding amino-substituted benzotrifluorides. Regioselectivity can be a key consideration in this reaction.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 2.4 equiv.).

  • The amine (2.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

  • The reaction mixture is heated (typically 80-110 °C) with stirring for several hours until completion.

  • The product is isolated by extraction and purified by chromatography.

Buchwald_Hartwig Reactants This compound + Amine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst System Pd₂(dba)₃ / Ligand + Base (NaOtBu) Catalyst System->Reaction Product Amino-substituted benzotrifluoride Reaction->Product

Caption: Buchwald-Hartwig amination overview.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds by reacting a terminal alkyne with an aryl halide.

Experimental Protocol:

  • To a reaction flask are added this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and an amine base (e.g., triethylamine or diisopropylamine).

  • The flask is purged with an inert gas.

  • The terminal alkyne (2.2 equiv.) is added, and the mixture is stirred at room temperature or with gentle heating.

  • Upon completion, the reaction is worked up by filtration to remove the amine salt, followed by extraction and purification of the product.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.

Experimental Protocol:

  • A mixture of this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or acetonitrile) is prepared in a sealed tube.

  • The mixture is heated to 80-120 °C for several hours.

  • After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by chromatography.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

  • Anticancer Agents: The trifluoromethyl group is a common motif in many modern pharmaceuticals, including anticancer drugs. This compound can be used as a scaffold to build complex molecules with potential antitumor activity.

  • Polyimides: This compound can be used as a monomer in the synthesis of novel polyimides. The incorporation of the trifluoromethyl group can enhance the thermal stability, solubility, and dielectric properties of the resulting polymers, making them suitable for applications in microelectronics and aerospace.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its rich reactivity in cross-coupling reactions, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an important intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 2,5-Dibromobenzotrifluoride (CAS: 7657-09-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the chemical properties, synthesis, reactivity, and applications of 2,5-Dibromobenzotrifluoride, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated organic compound. Its unique substitution pattern, featuring two bromine atoms and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after precursor in drug discovery programs.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature. A summary of its key chemical and physical properties is presented in the table below for easy reference.

PropertyValue
CAS Number 7657-09-2
Molecular Formula C₇H₃Br₂F₃
Molecular Weight 303.90 g/mol
Appearance White to light yellow powder or lump
Melting Point 47-51 °C
Boiling Point 207 °C
Density 1.956 g/cm³
Flash Point > 100 °C
Solubility Information not readily available, but expected to be soluble in common organic solvents.
InChI Key VWKFJAOCLPPQGR-UHFFFAOYSA-N
SMILES FC(F)(F)c1cc(Br)ccc1Br

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not publicly available, the following 1H and 19F NMR data have been reported:

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.81 (d, 1H, J = 2.2 Hz), 7.57 (d, 1H, J₁ = 8.4 Hz), 7.51 (dd, 1H, J₁ = 8.5 Hz, J₂ = 2.2 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -63.1.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The strong absorptions in the C-F stretching region are indicative of the trifluoromethyl group. Aromatic C-H and C=C stretching and bending vibrations are also present.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and the trifluoromethyl group.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from 5-amino-2-bromobenzotrifluoride.

Experimental Protocol: Synthesis from 5-amino-2-bromobenzotrifluoride
  • Diazotization: A solution of 5-amino-2-bromobenzotrifluoride is diazotized at low temperature (typically 0-5 °C) using a solution of sodium nitrite in a strong acid, such as hydrobromic acid.

  • Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Work-up: The reaction mixture is typically warmed to room temperature and then heated to ensure complete reaction. The product is then extracted with an organic solvent, washed, dried, and purified, often by distillation or chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 5-amino-2-bromobenzotrifluoride diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer product This compound sandmeyer->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable building block due to the differential reactivity of its two bromine atoms and the presence of the electron-withdrawing trifluoromethyl group. This allows for selective functionalization through various cross-coupling reactions, which are fundamental in modern drug synthesis.

Key Reactions and Synthetic Utility

The two bromine atoms can be selectively addressed in cross-coupling reactions, enabling the sequential introduction of different substituents. This regioselectivity is often influenced by the steric and electronic environment of the bromine atoms.

Synthetic_Utility cluster_reactions Key Transformations for Drug Discovery cluster_products Access to Key Intermediates A This compound B Suzuki Coupling (Aryl/Alkyl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Lithiation-Formylation (n-BuLi, DMF) A->E F Biaryl Compounds B->F G Aryl Amines C->G H Alkynyl Arenes D->H I Benzaldehydes E->I

Caption: Synthetic utility of this compound.

Generalized Experimental Protocols for Key Reactions

The following are generalized protocols for common cross-coupling reactions involving aryl bromides. These should be adapted and optimized for this compound.

1. Suzuki-Miyaura Coupling (Formation of C-C bonds)

This reaction is used to form biaryl structures, which are common motifs in pharmaceuticals.

  • Procedure: To a reaction vessel containing this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a suitable solvent (e.g., dioxane/water, toluene, or DMF), is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under an inert atmosphere. The mixture is heated (typically 80-120 °C) until the reaction is complete (monitored by TLC or GC-MS). The product is then isolated through aqueous work-up, extraction, and purification by chromatography.

2. Buchwald-Hartwig Amination (Formation of C-N bonds)

This reaction is crucial for synthesizing aryl amines, which are prevalent in drug molecules.

  • Procedure: In an inert atmosphere, a mixture of this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a strong base such as sodium tert-butoxide (1.2-2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos, SPhos) is suspended in an anhydrous solvent (e.g., toluene, dioxane). The reaction is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

3. Sonogashira Coupling (Formation of C-C triple bonds)

This reaction introduces an alkynyl group, a versatile functional handle for further transformations.

  • Procedure: this compound (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until completion. The product is isolated by filtration of the amine salt, followed by aqueous work-up, extraction, and purification.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its trifluoromethyl group imparts desirable properties to target compounds, and the two bromine atoms allow for selective and sequential functionalization through a variety of modern cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in leveraging this important chemical intermediate for their research endeavors.

A Comprehensive Technical Guide to the Physical Properties of 1,4-Dibromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and estimated physical properties of 1,4-Dibromo-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for a closely related isomer and outlines comprehensive experimental protocols for the determination of its core physical properties.

Core Physical Properties

PropertyValueSource
Molecular Formula C₇H₃Br₂F₃[1][2]
Molecular Weight 303.90 g/mol [1]
Melting Point Not available
Boiling Point ~229.2 °C (for 1,2-Dibromo-4-(trifluoromethyl)benzene)[3][4]
Density ~1.957 g/cm³ (for 1,2-Dibromo-4-(trifluoromethyl)benzene)[3][4]
Solubility in Water Expected to be insolubleInferred from the properties of similar compounds like 1,4-Dibromo-2-methylbenzene.[5]
Solubility in Organic Solvents Expected to be soluble in solvents like benzene, toluene, and ethyl acetate.Inferred from the properties of similar compounds like 1,4-Dibromo-2-methylbenzene.[5]

Experimental Protocols

To facilitate the precise determination of the physical properties of 1,4-Dibromo-2-(trifluoromethyl)benzene, the following detailed experimental protocols are provided.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the crystalline sample of 1,4-Dibromo-2-(trifluoromethyl)benzene. prep2 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep1->prep2 Tamp down measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 Insert measure2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). measure1->measure2 measure3 Record the temperature at which the first drop of liquid appears (T1). measure2->measure3 measure4 Record the temperature at which the entire sample becomes liquid (T2). measure3->measure4 result1 The melting point is reported as the range T1 - T2. measure4->result1 Report

Workflow for Melting Point Determination
Determination of Density (Pycnometer Method)

This protocol describes the use of a pycnometer for the accurate determination of the density of a solid compound.

Density_Determination cluster_steps Procedure cluster_calculation Calculation step1 Weigh an empty, clean, and dry pycnometer (m1). step2 Add a sample of 1,4-Dibromo-2-(trifluoromethyl)benzene to the pycnometer and weigh (m2). step1->step2 Add sample step3 Fill the pycnometer with a displacement liquid of known density (ρ_liquid) and weigh (m3). step2->step3 Add liquid step4 Empty and clean the pycnometer, fill it only with the displacement liquid, and weigh (m4). step3->step4 Re-measure calc1 Calculate the mass of the sample: m_sample = m2 - m1 step4->calc1 Calculate calc2 Calculate the mass of the displaced liquid: m_displaced = (m4 - m1) - (m3 - m2) calc1->calc2 calc3 Calculate the volume of the sample: V_sample = m_displaced / ρ_liquid calc2->calc3 calc4 Calculate the density of the sample: ρ_sample = m_sample / V_sample calc3->calc4

Workflow for Density Determination
Determination of Solubility

This protocol outlines a general method for determining the qualitative and quantitative solubility of a compound in various solvents.

Solubility_Determination cluster_qual Qualitative Solubility cluster_quant Quantitative Solubility start Start: Select Solvents (e.g., Water, Ethanol, Toluene) qualitative Qualitative Assessment start->qualitative quantitative Quantitative Measurement qualitative->quantitative If soluble end End: Report Solubility quantitative->end qual1 Add a small, known amount of 1,4-Dibromo-2-(trifluoromethyl)benzene to a known volume of solvent. qual2 Stir/agitate the mixture at a constant temperature. qual1->qual2 qual3 Visually observe if the solid dissolves completely. qual2->qual3 qual3->quantitative quant1 Prepare a saturated solution by adding excess solute to a known volume of solvent. quant2 Equilibrate the solution at a constant temperature with stirring. quant1->quant2 quant3 Separate the undissolved solid (e.g., by filtration or centrifugation). quant2->quant3 quant4 Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). quant3->quant4

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Molecular Structure and Weight of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzotrifluoride, also known by its IUPAC name 1,4-dibromo-2-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its utility as a building block stems from the presence of two bromine atoms and a trifluoromethyl group on a benzene ring, offering multiple sites for chemical modification. This guide provides a detailed overview of its molecular structure and weight, supported by computed data and generalized experimental protocols.

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below. This information is crucial for its identification, handling, and application in various chemical reactions.

PropertyValue
IUPAC Name 1,4-dibromo-2-(trifluoromethyl)benzene
Synonyms This compound
CAS Number 7657-09-2
Molecular Formula C₇H₃Br₂F₃
Molecular Weight 303.90 g/mol [1]
Appearance Solid

Molecular Structure

Computed Geometric Parameters
BondLength (Å)AngleDegree (°)
C-C (aromatic)~1.39C-C-C (aromatic)~120
C-Br~1.90C-C-Br~120
C-C(F₃)~1.51C-C-C(F₃)~120
C-F~1.35F-C-F~107
C-H~1.08C-C-H~120

Note: These values are estimations based on computational models and may vary slightly from experimental data.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, generated using the DOT language.

Molecular structure of this compound.

Experimental Protocols

While specific experimental data for the structural determination of this compound is not publicly available, this section outlines the generalized methodologies for the key analytical techniques used to characterize such small organic molecules.

Molecular Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4]

Methodology Workflow

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Dissolve Compound in Suitable Solvent evaporation Slow Evaporation/ Cooling/ Vapor Diffusion start->evaporation crystal Single Crystal Formation evaporation->crystal mount Mount Crystal on Goniometer crystal->mount xray Expose to Monochromatic X-ray Beam mount->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Data (Integration & Scaling) diffraction->process solve Solve Phase Problem (Direct Methods/ Patterson Function) process->solve refine Refine Atomic Positions & Parameters solve->refine final Final Structural Model refine->final

Workflow for molecular structure determination by X-ray diffraction.
  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step and can be achieved through slow evaporation of the solvent, slow cooling, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[4]

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound with high accuracy.[5][6]

Methodology Workflow

ms_workflow sample Sample Introduction ionization Ionization (e.g., ESI, EI) sample->ionization mass_analyzer Mass Analysis (m/z separation) ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Workflow for molecular weight determination by mass spectrometry.
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized, typically by methods such as Electrospray Ionization (ESI) or Electron Impact (EI). This process creates charged molecules (ions).[5]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection: The separated ions are detected, and their abundance is recorded.[5]

  • Data Analysis: The output is a mass spectrum, a plot of ion intensity versus m/z. The peak corresponding to the molecular ion (the intact molecule with a single charge) allows for the determination of the molecular weight.

Conclusion

This compound is a valuable compound with well-defined molecular characteristics. While experimental structural data is limited, computational models provide a reliable representation of its molecular geometry. The established analytical techniques of single-crystal X-ray diffraction and mass spectrometry are the standard methods for experimentally determining its structure and molecular weight, respectively. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Solubility of 2,5-Dibromobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,5-Dibromobenzotrifluoride, a key intermediate in various synthetic pathways. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide summarizes the available qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, a logical workflow for this experimental process is presented. This document is intended to serve as a foundational resource for researchers, enabling them to establish precise solubility parameters essential for process development, reaction optimization, and formulation in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 7657-09-2) is a halogenated aromatic compound frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. Its trifluoromethyl group and bromine substituents provide unique electronic and steric properties, making it a versatile intermediate. Despite its utility, a thorough search of scientific databases, patents, and safety data sheets reveals a significant gap in the physical property data for this compound, specifically concerning its quantitative solubility in organic solvents.

Accurate solubility data is critical for a variety of applications in a research and development setting. It informs the choice of solvents for chemical reactions to ensure homogeneity and optimal reaction rates. Moreover, it is fundamental for the design of purification processes such as recrystallization and chromatography, and is a key parameter in the development of drug formulations.

This guide aims to collate the existing qualitative information on the solubility of this compound and, more importantly, to provide a robust experimental protocol for researchers to determine these values quantitatively.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubility IndicationSource Context
MethanolSolubleA chemical supplier datasheet explicitly states solubility in methanol.[1]
DichloromethaneImplied SolubleUsed as a solvent for reactions involving derivatives of benzotrifluoride.
AcetoneImplied SolubleMentioned as a rinsing solvent during filtration, suggesting some degree of solubility.
Hydrobromic AcidImplied SolubleUsed as a medium for diazotization reactions in the synthesis of this compound.[2]

Note: The "Implied Soluble" designation indicates that while the compound is used in that solvent for a particular process, its quantitative solubility has not been reported. Researchers should use this information as a preliminary guide and must determine the quantitative solubility for their specific needs.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a standard method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then measuring the concentration of the solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from a few hours to 24-48 hours, depending on the compound and solvent. It is advisable to run preliminary tests to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

    • Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the collected filtered solution.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Gently evaporate the solvent from the weighed, filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound (49-51 °C) to avoid decomposition.

    • Once the solvent is completely removed, weigh the remaining solid residue.

    • Calculate the solubility as the mass of the residue per mass or volume of the solvent.

  • Chromatographic Analysis (Preferred method):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute a known mass or volume of the filtered saturated solution with the solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3. Data Presentation

The solubility should be reported in standard units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL), at the specified temperature.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation & Reporting prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 analysis2 Dilute filtered saturated solution sample3->analysis2 analysis1 Prepare standard solutions analysis3 Analyze standards and sample by HPLC/GC analysis1->analysis3 analysis2->analysis3 calc1 Construct calibration curve analysis3->calc1 calc2 Determine concentration of saturated solution calc1->calc2 calc3 Report solubility in standard units (e.g., g/100mL) at specified temperature calc2->calc3

References

An In-Depth Technical Guide to the Spectral Data of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dibromobenzotrifluoride (CAS No. 7657-09-2), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document details available experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.81 d 2.2 H-6
7.57 d 8.4 H-3

| 7.51 | dd | 8.5, 2.2 | H-4 |

¹⁹F NMR (376 MHz, CDCl₃) [1]

Chemical Shift (δ) ppm

| -63.1 |

¹³C NMR Experimental ¹³C NMR data for this compound was not available in the searched literature.

Infrared (IR) Spectroscopy

The infrared spectrum presented below was obtained from a solution of this compound. The data was compiled by the Coblentz Society, Inc. and is available on the NIST WebBook.[2][3][4]

Wavenumber (cm⁻¹)Description of Absorption
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C stretch
~1350-1150C-F stretch (strong)
~1100-1000C-Br stretch
~900-675Aromatic C-H bend

Note: The table provides characteristic absorption regions for the functional groups present in the molecule. For a detailed peak list, the raw spectral data from the source should be consulted.

Mass Spectrometry (MS)

While the NIST WebBook and PubChem database indicate the availability of an electron ionization (EI) mass spectrum for this compound (NIST number 341055), the specific mass-to-charge ratios and relative abundances were not directly accessible in the conducted search.[5]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and placed into a clean, dry NMR tube.

  • Approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), is added to the NMR tube to dissolve the sample.

  • The tube is capped and gently agitated to ensure complete dissolution of the solid.

Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

  • The NMR spectrometer is tuned to the appropriate frequency for each nucleus (¹H, ¹³C, and ¹⁹F).

  • For ¹H and ¹³C NMR, a small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ may be used.

  • The sample is placed in the spectrometer's probe.

  • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

  • The FID is then subjected to a Fourier transform to obtain the frequency-domain NMR spectrum.

  • For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune Spectrometer transfer->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline output output baseline->output Final Spectrum

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).

  • A single, clean salt plate (e.g., NaCl or KBr) is obtained.

  • A drop of the solution is applied to the surface of the salt plate.

  • The solvent is allowed to evaporate completely, leaving a thin solid film of the sample on the plate.

Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is collected.

  • The salt plate with the sample film is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavelength.

  • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample in Volatile Solvent apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent apply->evaporate background Collect Background Spectrum evaporate->background sample_scan Scan Sample background->sample_scan subtract subtract sample_scan->subtract Subtract Background output output subtract->output Final IR Spectrum

FT-IR Spectroscopy Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent suitable for GC analysis (e.g., hexane or dichloromethane).

  • The solution is filtered to remove any particulate matter.

  • The sample is transferred to an autosampler vial.

Data Acquisition:

  • A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph.

  • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.

  • The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as the column temperature is increased over time (a temperature program).

  • As the separated components elute from the column, they enter the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized (typically by electron ionization), fragmented, and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Prepare Dilute Solution filter Filter Solution dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample vial->inject separate Separate on Column inject->separate ionize Ionize & Fragment separate->ionize analyze Analyze by m/z ionize->analyze detect Detect Ions analyze->detect output output detect->output Mass Spectrum

GC-MS Experimental Workflow

References

synthesis of 2,5-Dibromobenzotrifluoride from 5-amino-2-bromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,5-Dibromobenzotrifluoride from 5-amino-2-bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the . The core of this transformation is the Sandmeyer reaction, a versatile and widely used method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3] This process is particularly valuable in medicinal chemistry and materials science for the introduction of bromine atoms into specific positions on an aromatic ring, which can significantly influence the biological activity and physical properties of the molecule.

Reaction Overview

The synthesis involves a two-step, one-pot procedure. The first step is the diazotization of the starting material, 5-amino-2-bromobenzotrifluoride, to form an in situ diazonium salt. The second step is the copper(I) bromide-catalyzed decomposition of the diazonium salt, which results in the formation of the desired product, this compound.

Chemical Equation:

5-amino-2-bromobenzotrifluoride → this compound

Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer reaction principles.[4][5] Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
5-amino-2-bromobenzotrifluorideC₇H₅BrF₃N240.02>98%Commercially Available
Sodium NitriteNaNO₂69.00≥99%Standard Supplier
Hydrobromic AcidHBr80.9148% aq. solutionStandard Supplier
Copper(I) BromideCuBr143.45≥98%Standard Supplier
DichloromethaneCH₂Cl₂84.93ACS GradeStandard Supplier
Sodium BicarbonateNaHCO₃84.01Saturated aq. solutionStandard Supplier
Anhydrous Magnesium SulfateMgSO₄120.37GranularStandard Supplier

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-amino-2-bromobenzotrifluoride (1.0 eq).

    • Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0-4.0 eq).

    • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr) (0.2-0.3 eq) in 48% HBr (1.0-1.5 eq) with gentle warming. Cool the solution to room temperature.

    • Slowly and carefully add the freshly prepared diazonium salt solution to the copper(I) bromide solution.

    • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction rate.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields (Representative Data)

ParameterValue
Starting Material5-amino-2-bromobenzotrifluoride
Scale10.0 g
Molar Equivalents (NaNO₂)1.15
Molar Equivalents (CuBr)0.25
Reaction Temperature (Diazotization)0-5 °C
Reaction Temperature (Sandmeyer)50-60 °C
Reaction Time3-4 hours
Crude Yield85-95%
Purified Yield70-85%
Purity (by GC-MS)>99%

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₃Br₂F₃
Molar Mass303.90 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~215-220 °C (at atmospheric pressure)
Density~1.95 g/cm³
Refractive Index~1.53

Visualizations

Synthesis_Pathway Start 5-amino-2-bromobenzotrifluoride Diazonium Aryl Diazonium Salt (in situ) Start->Diazonium 1. NaNO₂, HBr 2. 0-5 °C Product This compound Diazonium->Product CuBr, HBr 50-60 °C Experimental_Workflow A Diazotization of Starting Material B Sandmeyer Reaction with CuBr A->B C Aqueous Work-up B->C D Extraction with Dichloromethane C->D E Drying and Solvent Removal D->E F Purification (Distillation/Chromatography) E->F G Final Product F->G

References

Commercial Suppliers and Synthetic Applications of 2,5-Dibromobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzotrifluoride is a key organofluorine building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in drug design.[2] This technical guide provides an in-depth overview of the commercial availability of this compound and details its application in the synthesis of valuable intermediates.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is generally available in quantities ranging from grams to kilograms, catering to both research and development as well as bulk manufacturing needs. Below is a summary of prominent suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich This compound7657-09-298%C₇H₃Br₂F₃303.9049-51
Chem-Impex This compound7657-09-2≥ 98% (GC)C₇H₃Br₂F₃303.948-52
Tsealine This compound7657-09-2----

Note: Purity and other specifications may vary by batch and supplier. Please refer to the supplier's certificate of analysis for the most accurate information.

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of more complex molecules. Its two bromine atoms can be selectively functionalized, allowing for the introduction of various substituents. Two primary applications are the synthesis of 4-bromo-2-(trifluoromethyl)benzaldehyde and the formation of carbon-carbon bonds via Sonogashira coupling.

Synthesis of 4-bromo-2-(trifluoromethyl)benzaldehyde

4-bromo-2-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] The conversion of this compound to this aldehyde can be achieved through a metal-halogen exchange followed by formylation.

Experimental Protocol:

While a specific protocol starting from this compound was not found in the immediate search results, a general procedure for a similar transformation involves the following steps:

  • Metal-Halogen Exchange: this compound is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to selectively replace one of the bromine atoms with lithium. The position of the lithiation is directed by the trifluoromethyl group.

  • Formylation: A formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The organolithium intermediate attacks the carbonyl carbon of DMF.

  • Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to hydrolyze the intermediate and form the aldehyde. The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

A detailed, step-by-step protocol for a similar synthesis, the preparation of 4-bromo-3-(trifluoromethyl)benzaldehyde from (4-bromo-3-(trifluoromethyl)phenyl)methanol, involves the oxidation of the alcohol using manganese dioxide in dichloromethane.[4] The reaction mixture is stirred for 12 hours, filtered, and concentrated to yield the desired aldehyde.[4]

Sonogashira Coupling for the Synthesis of Alkynyl-Substituted (Trifluoromethyl)benzenes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] this compound can be selectively coupled with various alkynes to introduce an alkynyl moiety.

Experimental Protocol:

A general procedure for the Sonogashira coupling reaction is as follows:

  • Reaction Setup: A reaction flask is charged with this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine). The flask is then purged with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: The terminal alkyne and a base (e.g., triethylamine or diisopropylamine) are added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up by filtering off the catalyst and evaporating the solvent. The crude product is then purified, usually by column chromatography.

A specific protocol for a Sonogashira reaction with a substituted aryl halide involves dissolving the aryl halide (1 mmol) and the alkyne (1 mmol) in ethanol (4 mL) with a Pd/CuFe₂O₄ catalyst (3 mol%) and potassium carbonate (4 mmol).[6] The mixture is refluxed at 70°C, and the reaction progress is monitored by TLC.[6] The product is then extracted with ethyl acetate and purified.[6]

Logical Workflow for Synthetic Applications

The following diagram illustrates the synthetic utility of this compound as a starting material for generating more complex, functionalized molecules.

G Synthetic Pathways from this compound start This compound aldehyde 4-Bromo-2-(trifluoromethyl)benzaldehyde start->aldehyde Metal-Halogen Exchange & Formylation alkyne Alkynyl-substituted (Trifluoromethyl)benzene start->alkyne Sonogashira Coupling pharma Pharmaceuticals aldehyde->pharma agro Agrochemicals aldehyde->agro alkyne->pharma alkyne->agro

Caption: Synthetic routes from this compound.

Conclusion

This compound is a readily available and versatile building block for the synthesis of high-value trifluoromethyl-containing compounds. Its utility in forming key intermediates like 4-bromo-2-(trifluoromethyl)benzaldehyde and in participating in robust carbon-carbon bond-forming reactions like the Sonogashira coupling makes it an important tool for researchers in drug discovery and materials science. The strategic incorporation of the trifluoromethyl group via this intermediate can lead to the development of novel molecules with enhanced properties.[7]

References

safety and handling of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2,5-Dibromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 7657-09-2), a halogenated hydrocarbon utilized in various organic synthesis applications, including the preparation of anti-cancer agents and polyimides.[1] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Information

Proper handling of this compound begins with a thorough understanding of its physical properties and associated hazards. This substance is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 7657-09-2
Molecular Formula C7H3Br2F3
Molecular Weight 303.90 g/mol [3]
Appearance White Solid
Melting Point 47 - 51 °C / 116.6 - 123.8 °F[2]
Flash Point > 100 °C / > 212 °F[2]

Table 2: Hazard Identification and Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Target Organs: Respiratory system)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
GHS Pictogram GHS07: Exclamation mark

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are recommended.

Table 3: First Aid Protocols for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] If eye irritation persists, get medical advice/attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[3] Get medical attention if symptoms occur.[2]

Firefighting and Accidental Release Measures

In the event of a fire or spill, established procedures must be followed to mitigate the hazard.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

  • Specific Hazards: No specific fire or explosion hazard has been identified.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Accidental Release Measures

The following experimental protocol outlines the steps for managing a spill of this compound.

Experimental Protocol: Accidental Spill Response

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Use personal protective equipment as required (see Section 4).

    • Avoid dust formation.

    • Avoid breathing vapors, mist, or gas.[3]

    • Evacuate personnel to safe areas.[3]

  • Environmental Precautions:

    • The substance should not be released into the environment.[2]

    • Prevent the product from entering drains.[4]

  • Methods for Containment and Clean-up:

    • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[4]

    • Keep in suitable, closed containers for disposal.[2]

Handling, Storage, and Personal Protection

Proper handling, storage, and the use of personal protective equipment are essential for the safe use of this compound.

Handling and Storage
  • Handling: Wear personal protective equipment/face protection.[2] Ensure adequate ventilation.[2] Avoid ingestion and inhalation.[2] Avoid dust formation.[2] Do not get in eyes, on skin, or on clothing.[2] Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up.[2]

Exposure Controls and Personal Protection
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • Skin Protection: Wear protective gloves and protective clothing.

    • Respiratory Protection: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is vital for safe storage and handling.

Table 4: Stability and Reactivity Profile

ParameterDescription
Reactivity No information available.
Chemical Stability Stable under recommended storage conditions.[5]
Conditions to Avoid Incompatible products. Excess heat.[5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[5]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]
Hazardous Polymerization Hazardous polymerization does not occur.[5]

Visualizations

Accidental Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Personal Protective Equipment Ventilate->PPE Contain Prevent Entry into Drains PPE->Contain Cleanup Sweep/Shovel into Closed Container Contain->Cleanup Disposal Dispose of Waste (Approved Plant) Cleanup->Disposal Decontaminate Decontaminate Area and Equipment Disposal->Decontaminate

Caption: Workflow for responding to a this compound spill.

Personal Protective Equipment (PPE) Requirements

PPE_Requirements cluster_Core_Protection Core Protection cluster_Face_Protection Eye and Face Protection cluster_Respiratory_Protection Respiratory Protection LabCoat Protective Clothing (Lab Coat) Gloves Chemical Resistant Gloves Goggles Safety Goggles/ Glasses FaceShield Face Shield (as needed) Goggles->FaceShield potential for splash Ventilation Use in Well-Ventilated Area (Fume Hood) Respirator NIOSH-Approved Respirator (if ventilation is inadequate) Ventilation->Respirator if needed Handling Handling This compound Handling->LabCoat Handling->Gloves Handling->Goggles Handling->Ventilation

References

An In-depth Technical Guide to the Stability and Storage of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromobenzotrifluoride (CAS No. 7657-09-2). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines known stability information, recommended handling procedures, and detailed, generalized protocols for conducting stability studies.

Core Properties and Stability Profile

This compound is a solid, white crystalline compound with a melting point range of 47-51 °C.[1] Its chemical structure, featuring a trifluoromethyl group and two bromine atoms on the benzene ring, contributes to its overall stability. The trifluoromethyl group is known to enhance chemical stability in many compounds.[2] Generally, benzotrifluoride derivatives are considered to be relatively stable.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following tables summarize the recommended conditions and known chemical incompatibilities based on safety data sheets.

Table 1: Recommended Storage Conditions

ParameterRecommendationSource
Temperature Store in a cool place. Some suppliers recommend storage at 2-8 °C.[1][2]
Atmosphere Store in a dry, well-ventilated area.[1]
Container Keep container tightly closed.[1]
Light Protect from direct sunlight.General chemical safety
Ignition Sources Keep away from heat and sources of ignition.[1]

Table 2: Chemical Incompatibilities

Incompatible Substance ClassRationale for AvoidanceSource
Strong Oxidizing Agents Can lead to vigorous reactions, potentially causing fire or explosion.General chemical safety
Strong Bases May promote decomposition or unwanted reactions.General chemical safety
Strong Lewis Acids The trifluoromethyl group can react with strong Lewis acids.Inferred from benzotrifluoride chemistry

Experimental Protocols for Stability Assessment

To generate quantitative stability data for this compound, standardized stability testing protocols should be followed. The following are detailed, generalized methodologies based on internationally recognized guidelines.

Hydrolytic Stability Testing (Adapted from OECD Guideline 111)

This test determines the rate of hydrolysis of a substance as a function of pH.

1. Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is determined at various time intervals to calculate the rate of hydrolysis.

2. Materials and Reagents:

  • This compound (analytical standard)

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (pH 4, 7, and 9), sterile

  • Acetonitrile or other suitable organic solvent (HPLC grade)

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

3. Preliminary Test:

  • Prepare a solution of this compound in each buffer at a concentration not exceeding 10 mg/L.

  • Incubate the solutions at 50 °C for 5 days.

  • Analyze the solutions to determine the extent of degradation. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

4. Main Test (if significant degradation occurs in the preliminary test):

  • Prepare solutions of this compound in the relevant buffer(s).

  • Incubate the solutions at a specified temperature (e.g., 25 °C, 50 °C).

  • At appropriate time intervals, withdraw aliquots and analyze for the concentration of this compound and any degradation products.

  • The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated assuming pseudo-first-order kinetics.

Photostability Testing (Adapted from ICH Guideline Q1B)

This test assesses the stability of a substance upon exposure to light.

1. Principle: The test substance is exposed to a defined light source that mimics the UV and visible light spectrum of sunlight. The extent of degradation is determined by comparing the exposed samples to dark controls.

2. Materials and Equipment:

  • This compound

  • Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Chemically inert, transparent containers (e.g., quartz cells).

  • Dark control containers (wrapped in aluminum foil).

  • Analytical instrumentation (e.g., HPLC-UV).

3. Procedure:

  • Place a thin layer of the solid this compound in the transparent containers.

  • Prepare parallel samples in dark control containers.

  • Expose the samples in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At the end of the exposure period, analyze both the exposed and dark control samples for degradation products and any change in physical properties.

Thermal Stability Testing (General Protocol)

This test evaluates the stability of a substance at elevated temperatures.

1. Principle: The test substance is subjected to a controlled temperature program in a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) to determine the temperature at which decomposition occurs.

2. Materials and Equipment:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Inert gas supply (e.g., nitrogen)

3. TGA Procedure:

  • Place a small, accurately weighed sample of this compound into the TGA sample pan.

  • Heat the sample under a controlled temperature program (e.g., a ramp of 10 °C/min) in an inert atmosphere.

  • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

4. DSC Procedure:

  • Place a small, accurately weighed sample into a DSC pan and seal it.

  • Heat the sample under a controlled temperature program.

  • Record the heat flow to the sample. Exothermic or endothermic peaks can indicate decomposition or phase transitions.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical substance like this compound.

Stability_Workflow cluster_initial Initial Assessment cluster_testing Stability Testing Protocols cluster_analysis Data Analysis & Reporting cluster_conclusion Conclusion start Define Compound (this compound) lit_review Literature Review & Safety Data Sheet Analysis start->lit_review hydrolytic Hydrolytic Stability (OECD 111) lit_review->hydrolytic Proceed to Testing photo Photostability (ICH Q1B) lit_review->photo thermal Thermal Stability (TGA/DSC) lit_review->thermal data_analysis Analyze Degradation Products & Calculate Kinetics hydrolytic->data_analysis photo->data_analysis thermal->data_analysis report Generate Stability Report data_analysis->report storage Define Storage Conditions & Re-test Period report->storage

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dibromobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzotrifluoride, also known as 1,4-dibromo-2-(trifluoromethyl)benzene, is a versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the two bromine atoms, allow for regioselective functionalization, making it a valuable precursor for the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the development of pharmaceuticals and other bioactive compounds.

Chemical Properties and Reactivity

This compound is a halogenated hydrocarbon with the molecular formula C₇H₃Br₂F₃.[1][2] The trifluoromethyl group significantly influences the reactivity of the two bromine atoms. The bromine atom at the 5-position (para to the CF₃ group) is generally more reactive towards certain cross-coupling reactions due to electronic effects, enabling selective mono-functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7657-09-2[1]
Molecular Weight 303.90 g/mol [1]
Melting Point 49-51 °C[1]
Appearance Solid[1]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, including:

  • Pharmaceutical Intermediates: It is used in the preparation of compounds with potential anti-cancer activity.[3]

  • Polymer Chemistry: It can be used as a monomer to prepare polyamic acids and polyimides.[3]

  • Fine Chemicals: It serves as a precursor to synthesize molecules like 4-bromo-2-(trifluoromethyl)benzaldehyde and functionalized alkynyl-substituted (trifluoromethyl)benzenes.[3]

The two bromine atoms can be selectively or sequentially functionalized using a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations.

Experimental Protocols

Regioselective Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes can be performed with high regioselectivity, favoring substitution at the more reactive C-Br bond at the 5-position.

General Protocol for Site-Selective Sonogashira Coupling:

This protocol is adapted from the work of Langer et al. on the site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the degassed solvent, followed by the base.

  • Add the terminal alkyne (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Example of a Site-Selective Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25121-Bromo-4-(phenylethynyl)-2-(trifluoromethyl)benzene85

Note: This data is representative and may vary based on specific reaction conditions and the nature of the alkyne.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Pd(PPh3)4, and CuI to a dry flask B 2. Add degassed solvent and base A->B C 3. Add terminal alkyne B->C D 4. Stir at specified temperature C->D E 5. Monitor reaction progress (TLC/GC-MS) D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with organic solvent F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

While specific literature examples with detailed protocols for this compound are scarce, a general procedure can be adapted from protocols for similar dihaloarenes. Regioselectivity can be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions.

General Protocol for Mono-Suzuki Coupling:

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by chromatography or recrystallization.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)
DihaloareneArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O90
DihaloareneArylboronic AcidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O100

Note: Yields are highly substrate and condition dependent. Optimization is recommended.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation (Ar'-B(OR)2) C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, regioselective mono-amination of this compound can be achieved by careful control of the reaction conditions.

General Protocol for Mono-Amination:

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS)

  • Anhydrous, aprotic solvent (e.g., toluene or THF)

Procedure:

  • To a glovebox or Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.0-1.2 eq), and the base (1.2-1.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)
DihaloareneSecondary AminePd₂(dba)₃ / BINAPNaOt-BuToluene100
DihaloarenePrimary AmineG3-XPhos PalladacycleLHMDSTHF80

Note: The choice of ligand is crucial for successful amination and may require screening.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors due to its ability to enhance binding affinity and improve pharmacokinetic properties. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its derivatives are key components in the synthesis of various kinase inhibitors. For instance, (trifluoromethyl)phenyl-substituted pyrazoles have shown antibacterial activity. The C-N and C-C bonds formed through the reactions described above are fundamental to building the complex heterocyclic structures often found in kinase inhibitors.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to undergo regioselective cross-coupling reactions makes it an important building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this compound.

References

2,5-Dibromobenzotrifluoride: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dibromobenzotrifluoride is a key chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a trifluoromethyl group and two bromine atoms on a benzene ring, provides multiple reactive sites for the strategic construction of novel therapeutic agents. The presence of the trifluoromethyl moiety is particularly significant as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, ultimately improving their pharmacokinetic and pharmacodynamic profiles.[1][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, highlighting its role in the development of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The strategic placement of two bromine atoms on the benzotrifluoride scaffold allows for selective functionalization through various cross-coupling reactions. This regioselectivity is crucial for the efficient synthesis of complex pharmaceutical intermediates. The differential reactivity of the bromine atoms can be exploited to introduce different substituents in a stepwise manner, enabling the construction of diverse molecular architectures.

A prime example of the utility of brominated benzotrifluoride derivatives is in the synthesis of key intermediates for kinase inhibitors, a major class of drugs used in oncology. One such prominent example is Nilotinib , a Bcr-Abl kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML). A crucial building block for Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. While not directly synthesized from this compound, the synthesis of this intermediate from the closely related 3-bromo-5-nitro-trifluorotoluene demonstrates a highly relevant synthetic strategy.

The general synthetic approach involves the regioselective substitution of the bromine atoms via powerful carbon-nitrogen and carbon-carbon bond-forming reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern medicinal chemistry for the assembly of complex drug molecules.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving brominated benzotrifluoride derivatives, which are analogous to the reactions that this compound would undergo.

Protocol 1: Synthesis of a Key Kinase Inhibitor Intermediate (Analogous to Nilotinib Intermediate Synthesis)

This protocol outlines the synthesis of an N-aryl imidazole derivative from a brominated benzotrifluoride, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

G start 3-Bromo-5-nitro-trifluorotoluene product 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene start->product Condensation Catalyst, Promoter, Acid-binding agent imidazole 4-Methyl-1H-imidazole imidazole->product final_product 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Nilotinib Intermediate) product->final_product Reduction

Caption: Synthesis of a Nilotinib intermediate analog.

Materials:

Reagent/SolventMolar Ratio/ConcentrationNotes
3-Bromo-5-nitro-trifluorotoluene1.0 eq
4-Methyl-1H-imidazole1.0 - 1.5 eq
Catalyst (e.g., CuI)0.05 - 0.2 eq
Promoter (e.g., L-proline)0.1 - 0.4 eq
Acid-binding agent (e.g., K2CO3)2.0 - 3.0 eq
Solvent (e.g., DMSO, DMF)-Anhydrous
Reducing agent (e.g., SnCl2·2H2O or H2/Pd-C)-For the reduction step

Procedure:

  • Condensation Reaction:

    • To a dried reaction flask, add 3-bromo-5-nitro-trifluorotoluene, 4-methyl-1H-imidazole, catalyst, promoter, and the acid-binding agent.

    • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 120-160 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene.

  • Reduction of the Nitro Group:

    • Dissolve the purified nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add the reducing agent (e.g., stannous chloride dihydrate or palladium on carbon).

    • If using SnCl2·2H2O, heat the reaction mixture. If using H2/Pd-C, subject the mixture to a hydrogen atmosphere.

    • Monitor the reaction until the starting material is consumed.

    • Work up the reaction mixture accordingly to remove the catalyst and byproducts. This may involve filtration and/or acid-base extraction.

    • Purify the crude product to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Quantitative Data (Illustrative):

StepProductYield (%)Purity (%)
Condensation3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene75-85>98
Reduction3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline80-95>99
Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general method for the regioselective Suzuki-Miyaura coupling of a dibrominated aromatic compound, which can be adapted for this compound to synthesize biaryl compounds. The bromine at the 2-position is generally more reactive than the one at the 5-position.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Mono-arylated Product Mono-arylated Product This compound->Mono-arylated Product Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Mono-arylated Product Pd Catalyst Pd Catalyst Pd Catalyst->Mono-arylated Product Base Base Base->Mono-arylated Product Solvent Solvent Solvent->Mono-arylated Product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eq
Arylboronic Acid1.0 - 1.2 eq
Palladium Catalyst (e.g., Pd(PPh3)4)0.02 - 0.05 eq
Base (e.g., K2CO3, K3PO4)2.0 - 3.0 eq
Solvent (e.g., Toluene/Water or Dioxane/Water)-Degassed

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome:

This reaction is expected to yield the mono-arylated product at the more reactive bromine position. The yield can vary from 60-90% depending on the specific substrates and conditions used.

Signaling Pathway Involvement

The trifluoromethyl-substituted aniline derivatives synthesized from brominated benzotrifluorides are crucial components of many kinase inhibitors. These inhibitors typically target the ATP-binding site of kinases, which are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

G cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., Bcr-Abl) Growth_Factor->Receptor_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor_Kinase->Downstream_Signaling Activates Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (e.g., Nilotinib) Kinase_Inhibitor->Receptor_Kinase Inhibits ATP Binding

Caption: Kinase inhibitor mechanism of action.

By blocking the ATP binding site, kinase inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to uncontrolled cell growth. The derivatives of this compound can be tailored to enhance the binding affinity and selectivity of these inhibitors for their target kinases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its unique electronic and steric properties, conferred by the trifluoromethyl group and bromine atoms, allow for the strategic and regioselective construction of drug candidates with improved pharmacological properties. The application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the efficient incorporation of this scaffold into a wide range of bioactive molecules, particularly kinase inhibitors for cancer therapy. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for 2,5-Dibromobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,5-Dibromobenzotrifluoride as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structure, featuring a trifluoromethyl group and two reactive bromine atoms, makes it an attractive scaffold for the development of new herbicides, fungicides, and insecticides.

The trifluoromethyl moiety is a well-established feature in many successful agrochemicals, often enhancing metabolic stability, binding affinity, and overall efficacy.[1] The two bromine atoms on the aromatic ring of this compound offer regioselective handles for a variety of cross-coupling and substitution reactions, allowing for the systematic exploration of chemical space in the quest for new active ingredients.

This document outlines key synthetic transformations that can be applied to this compound, providing detailed experimental protocols for researchers to utilize this compound in their agrochemical discovery programs.

Key Synthetic Applications

The primary utility of this compound in agrochemical synthesis lies in its ability to undergo selective functionalization at the C-Br bonds. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the two bromine atoms, potentially allowing for sequential and regioselective reactions. The most pertinent transformations for introducing moieties commonly found in agrochemicals are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups.[2] This is particularly relevant in agrochemical synthesis, where biaryl and aryl-heteroaryl structures are common motifs in active compounds. Starting from this compound, both mono- and di-arylated products can be synthesized.

Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Data Presentation: Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acid2-Bromo-5-(4-methoxyphenyl)benzotrifluoridePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9085
2Pyridine-3-boronic acid2-Bromo-5-(pyridin-3-yl)benzotrifluoridePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10078
34-Chlorophenylboronic acid2-Bromo-5-(4-chlorophenyl)benzotrifluoridePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O9591

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling reagents This compound + Arylboronic acid + Catalyst & Base reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) reagents->reaction 1. Mix workup Aqueous Workup (Extraction, Washing) reaction->workup 2. React purification Purification (Column Chromatography) workup->purification 3. Isolate product Mono-arylated Product purification->product 4. Purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines to an aryl halide.[3][4] This is a crucial transformation in agrochemical synthesis, as many herbicides, fungicides, and insecticides contain aniline or related amino-heterocyclic moieties.

Experimental Protocol: Mono-amination of this compound via Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.), and XPhos (0.02 equiv.) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene to the tube.

  • Add the amine (1.2 equiv.) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Reactions

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Morpholine4-(4-Bromo-3-(trifluoromethyl)phenyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene10092
2AnilineN-(4-Bromo-3-(trifluoromethyl)phenyl)anilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11088
3CyclopropylamineN-(4-Bromo-3-(trifluoromethyl)phenyl)cyclopropanaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10085

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Diagram: Buchwald-Hartwig Amination Signaling Pathway

Buchwald_Hartwig cluster_catalyst Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition + Ar-Br Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Amine\nCoordination Amine Coordination Pd(II)\nComplex->Amine\nCoordination + Amine + Base Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0) - Product Product Product Reductive\nElimination->Product This compound This compound This compound->Oxidative\nAddition Amine Amine Amine->Amine\nCoordination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Conclusion

This compound represents a valuable and potentially underutilized building block for the synthesis of novel agrochemicals. Its trifluoromethyl group imparts desirable properties, while the two bromine atoms provide versatile handles for the introduction of a wide array of chemical functionalities through robust and well-established synthetic methodologies. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this compound in the development of the next generation of crop protection agents. Further research into the regioselective functionalization of this compound could unlock even more diverse and complex molecular architectures for biological screening.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This protocol focuses on the application of the Suzuki coupling to 2,5-Dibromobenzotrifluoride, a versatile building block in medicinal chemistry. The trifluoromethyl group is a key substituent in many pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The ability to selectively introduce one or two aryl groups onto the this compound scaffold provides a powerful tool for the synthesis of novel compounds with potential therapeutic applications. The resulting 2,5-diarylbenzotrifluoride derivatives are of significant interest in drug discovery, with potential applications as anti-tumor and anti-thrombolytic agents.[1]

These protocols detail the methodologies for both selective mono-arylation and exhaustive di-arylation of this compound, providing researchers with the tools to synthesize a diverse range of substituted benzotrifluoride derivatives for further investigation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the selective mono- and di-arylation of this compound via Suzuki coupling, based on established protocols for similar di-brominated aromatic substrates.[1][2] Yields are indicative and may vary depending on the specific arylboronic acid used.

Table 1: Selective Mono-arylation of this compound

ParameterCondition
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading 4 mol %
Base K₃PO₄ (Potassium phosphate)
Base Stoichiometry 1.75 equivalents
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 90 °C
Reaction Time 12 hours
Arylboronic Acid 1.0 equivalent
Indicative Yield 60-85%

Table 2: Di-arylation of this compound

ParameterCondition
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading 6 mol %
Base K₃PO₄ (Potassium phosphate)
Base Stoichiometry 4.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 90 °C
Reaction Time 12 hours
Arylboronic Acid 2.5 equivalents
Indicative Yield 70-95%

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol describes the selective synthesis of 2-aryl-5-bromobenzotrifluoride derivatives.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.04 mmol, 4 mol %)

  • K₃PO₄ (1.75 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (4 mL) to the flask under the inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • To this mixture, add the arylboronic acid (1.0 mmol), K₃PO₄ (1.75 mmol), and deionized water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-bromobenzotrifluoride.

Protocol 2: Di-arylation of this compound

This protocol describes the synthesis of 2,5-diarylbenzotrifluoride derivatives.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Pd(PPh₃)₄ (0.06 mmol, 6 mol %)

  • K₃PO₄ (4.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 mmol) and Pd(PPh₃)₄ (0.06 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Under the inert atmosphere, add 1,4-dioxane (8 mL).

  • Stir the resulting mixture at ambient temperature for 30 minutes.

  • Add the arylboronic acid (2.5 mmol), K₃PO₄ (4.0 mmol), and deionized water (2 mL) to the flask.

  • Immerse the flask in an oil bath preheated to 90 °C and stir the reaction mixture for 12 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the mono-arylated intermediate.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Perform an aqueous workup by adding ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo after filtering.

  • Purify the residue by flash column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the pure 2,5-diarylbenzotrifluoride product.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_process Reaction Protocol node_reagents node_reagents node_setup node_setup node_reaction node_reaction node_workup node_workup node_purification node_purification node_product node_product A This compound F Combine Substrate & Catalyst in Schlenk Flask B Arylboronic Acid (1.0 or 2.5 eq) C Pd(PPh₃)₄ Catalyst D K₃PO₄ Base E 1,4-Dioxane / H₂O G Inert Atmosphere (Evacuate/Backfill Ar) F->G H Add Solvent, Stir G->H I Add Boronic Acid, Base, H₂O H->I J Heat at 90°C for 12h I->J K Reaction Monitoring (TLC/GC-MS) J->K L Aqueous Workup (EtOAc/H₂O Extraction) K->L M Dry & Concentrate L->M N Column Chromatography M->N O Final Product N->O

Caption: General workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Dibromobenzotrifluoride with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,5-Dibromobenzotrifluoride with a variety of boronic acids. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of the trifluoromethyl group in the target molecules is of significant interest in medicinal chemistry and materials science due to its ability to modulate electronic properties, metabolic stability, and lipophilicity.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1][2] For substrates such as this compound, which possesses two bromine atoms at different positions, the reaction can be controlled to achieve either mono- or di-arylation, providing a pathway to a diverse range of substituted benzotrifluorides.

Reaction Overview and Selectivity

The reaction of this compound with boronic acids can proceed in a stepwise manner, allowing for the selective synthesis of mono-arylated or di-arylated products. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors, as well as the specific reaction conditions employed. Generally, the bromine atom at the 5-position is sterically less hindered and may react preferentially under carefully controlled conditions. By adjusting the stoichiometry of the boronic acid and other reagents, the reaction can be directed towards the desired product. For the synthesis of di-substituted products, an excess of the boronic acid is typically used.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the following parameters:

  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[3] Other palladium sources and ligands can also be employed and may require optimization for specific substrates.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.[3]

  • Solvent: A suitable solvent system is crucial for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often employed. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[3][5] The presence of water can be beneficial for the solubility of the base and can accelerate the reaction.[5]

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 80-100 °C, to ensure a reasonable reaction rate.[3]

  • Inert Atmosphere: As the palladium catalyst, particularly in its Pd(0) state, can be sensitive to oxygen, the reaction is usually carried out under an inert atmosphere of nitrogen or argon.

Experimental Protocols

The following are generalized experimental protocols for the mono- and di-arylation of this compound via Suzuki-Miyaura coupling. These should be considered as a starting point and may require optimization for specific boronic acids.

Protocol 1: General Procedure for Mono-arylation

This protocol is designed for the selective coupling at one of the bromine positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 v/v ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: General Procedure for Di-arylation

This protocol is for the coupling at both bromine positions to yield a 2,5-diarylbenzotrifluoride.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with argon.

  • Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.[3]

  • Add the arylboronic acid, potassium phosphate, and water to the reaction mixture under an argon atmosphere.[3]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired di-arylated product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a similar substrate, 2,5-dibromo-3-hexylthiophene, which can serve as a predictive guide for the reactivity of this compound. The yields are for the di-substituted products.

Boronic AcidProductYield (%)
Phenylboronic acid2,5-Diphenyl-3-hexylthiophene85
4-Methylphenylboronic acid3-Hexyl-2,5-di-p-tolylthiophene82
4-Methoxyphenylboronic acid3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene78
4-Chlorophenylboronic acid2,5-Bis(4-chlorophenyl)-3-hexylthiophene75
4-(Trifluoromethyl)phenylboronic acid3-Hexyl-2,5-bis(4-(trifluoromethyl)phenyl)thiophene70
3-Nitrophenylboronic acid3-Hexyl-2,5-bis(3-nitrophenyl)thiophene65
Thiophene-2-boronic acid3-Hexyl-2,5-di(thiophen-2-yl)thiophene80

Data adapted from a study on a structurally analogous dibromo-heterocycle.[3] The yields are expected to be similar for this compound under optimized conditions.

Visualizations

Suzuki_Miyaura_Coupling_Workflow Start Start: Reactants & Reagents Reactants This compound Boronic Acid Base (e.g., K2CO3, K3PO4) Start->Reactants Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Start->Catalyst Solvent Solvent (e.g., Dioxane/Water) Start->Solvent ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup Catalyst->ReactionSetup Solvent->ReactionSetup Heating Heating (e.g., 80-100 °C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Arylated Benzotrifluoride Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl Boronate Ar'B(OH)3- Boronate->Transmetalation Base ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Product Ar-Ar' ReductiveElimination->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Fluorinated Alkynylbenzenes using 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms or trifluoromethyl groups into an organic scaffold can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed protocols for the synthesis of functionalized fluorinated alkynylbenzenes via a site-selective Sonogashira cross-coupling reaction, utilizing the readily available starting material, 2,5-Dibromobenzotrifluoride.

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The protocols outlined below describe the selective mono- and di-alkynylation of this compound, providing access to a diverse range of fluorinated building blocks.

Reaction Principle and Site-Selectivity

The Sonogashira coupling of this compound with terminal alkynes can be controlled to yield either mono- or di-alkynylated products. The reaction exhibits high site-selectivity, with the initial coupling preferentially occurring at the C-4 position (para to the trifluoromethyl group).[1][4] This selectivity is attributed to a combination of steric and electronic factors. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent C-Br bonds.

By adjusting the stoichiometry of the alkyne and the reaction conditions, one can favor the formation of the mono-alkynylated intermediate, 4-Bromo-1-alkynyl-2-(trifluoromethyl)benzene, or proceed to the di-alkynylated product, 1,4-Dialkynyl-2-(trifluoromethyl)benzene.

Diagrams

sonogashira_mechanism cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br (Oxidative Addition) pd0->pd_complex1 aryl_halide Ar-Br (this compound) aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)L₂-C≡C-R (Transmetalation) pd_complex1->pd_complex2 cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex2 pd_complex2->pd0 product Ar-C≡C-R (Fluorinated Alkynylbenzene) pd_complex2->product Reductive Elimination alkyne R-C≡C-H alkyne->cu_acetylide inv1 base Base base->cu_acetylide cu_halide Cu(I) catalyst cu_halide->cu_acetylide inv2

Figure 1: General mechanism of the Sonogashira cross-coupling reaction.

selective_synthesis_workflow start This compound mono_alkyne Mono-alkynylation (1.1 eq. Alkyne) start->mono_alkyne di_alkyne Di-alkynylation (2.2 eq. Alkyne) start->di_alkyne product_mono 4-Bromo-1-alkynyl-2-(trifluoromethyl)benzene mono_alkyne->product_mono product_di 1,4-Dialkynyl-2-(trifluoromethyl)benzene di_alkyne->product_di purification_mono Purification (Column Chromatography) product_mono->purification_mono purification_di Purification (Column Chromatography) product_di->purification_di further_functionalization Further Functionalization (e.g., another Sonogashira) purification_mono->further_functionalization

Figure 2: Workflow for the selective synthesis of mono- and di-alkynylbenzenes.

Experimental Protocols

Materials and Methods
  • Reagents: this compound, terminal alkynes, Pd(PPh₃)₂Cl₂, CuI, and triethylamine (Et₃N) are commercially available and should be used as received. Anhydrous solvents such as THF and toluene are required.

  • Equipment: Standard laboratory glassware, Schlenk flasks, reflux condenser, magnetic stirrer, and an inert gas (Argon or Nitrogen) supply are necessary.

  • Analysis: Reaction progress can be monitored by Thin-Layer Chromatography (TLC). Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Synthesis of Mono-alkynylated Product (e.g., 4-Bromo-1-(phenylethynyl)-2-(trifluoromethyl)benzene)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.[5]

Protocol 2: Synthesis of Di-alkynylated Product (e.g., 1,4-Bis(phenylethynyl)-2-(trifluoromethyl)benzene)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.04 mmol, 4 mol%), and CuI (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Add anhydrous THF (15 mL) and Et₃N (5.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 2.2 mmol) to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (around 65-70 °C) and stir for 24-48 hours or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the di-alkynylated product.[6]

Data Presentation

The following tables summarize the expected products and representative yields for the Sonogashira coupling of this compound with various terminal alkynes. Yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and the scale of the reaction.

Table 1: Synthesis of Mono-alkynylated Benzotrifluorides

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene4-Bromo-1-(phenylethynyl)-2-(trifluoromethyl)benzene85-95
24-Methoxyphenylacetylene4-Bromo-1-((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)benzene80-90
3Trimethylsilylacetylene4-Bromo-1-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)benzene90-98
41-Hexyne4-Bromo-1-(hex-1-yn-1-yl)-2-(trifluoromethyl)benzene75-85

Table 2: Synthesis of Di-alkynylated Benzotrifluorides

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene1,4-Bis(phenylethynyl)-2-(trifluoromethyl)benzene70-85
24-Methoxyphenylacetylene1,4-Bis((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)benzene65-80
3Trimethylsilylacetylene1,4-Bis((trimethylsilyl)ethynyl)-2-(trifluoromethyl)benzene75-90
41-Hexyne1,4-Bis(hex-1-yn-1-yl)-2-(trifluoromethyl)benzene60-75

Applications

The synthesized fluorinated alkynylbenzenes are valuable intermediates with potential applications in:

  • Drug Discovery: These compounds can serve as scaffolds for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and the alkynyl moiety provides a handle for further functionalization, for instance, through click chemistry or conversion to other functional groups. Derivatives of similar fluorinated biphenyls have been investigated as potential inhibitors of enzymes like PD-1/PD-L1.

  • Materials Science: Aryleneethynylene derivatives are known for their unique photophysical and electronic properties. The fluorinated alkynylbenzenes synthesized through these protocols have shown potential as liquid crystals and fluorescent materials.[1][4][7][8] The rigid, linear structure imparted by the alkyne linkages, combined with the influence of the trifluoromethyl group, makes them promising candidates for applications in organic electronics and photonics.

  • Chemical Biology: The alkyne functionality allows for the attachment of these fluorinated motifs to biomolecules using bioorthogonal chemistry, enabling their use as probes to study biological processes.

Troubleshooting

  • Low Yields: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial.

  • Formation of Homocoupled Alkyne (Glaser Coupling): This side reaction can be minimized by using a copper-free Sonogashira protocol if it becomes a significant issue.

  • Incomplete Reaction: For less reactive alkynes or if the reaction stalls, increasing the reaction temperature or reaction time may be necessary. For di-alkynylation, ensuring a sufficient excess of the alkyne is important.

  • Difficult Purification: If the product is difficult to separate from byproducts, optimizing the solvent system for column chromatography is recommended. In some cases, recrystallization may be an effective purification method.

By following these detailed protocols, researchers can efficiently synthesize a library of novel fluorinated alkynylbenzenes for various applications in drug discovery and materials science.

References

preparation of 4-bromo-2-(trifluoromethyl)benzaldehyde from 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Preparation of 4-Bromo-2-(trifluoromethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility lies in the orthogonal reactivity of its functional groups—the aldehyde for nucleophilic additions and condensations, the aryl bromide for cross-coupling reactions, and the trifluoromethyl group for modulating electronic properties and metabolic stability. This document provides a detailed protocol for the preparation of 4-bromo-2-(trifluoromethyl)benzaldehyde via a regioselective formylation reaction.

Note on Starting Material: The requested synthesis from 2,5-Dibromobenzotrifluoride is not chemically straightforward due to the incongruent substitution patterns between the starting material and the target product. Therefore, this protocol outlines a viable synthetic route starting from a more appropriate precursor, 1,4-Dibromo-2-(trifluoromethyl)benzene , which possesses the necessary scaffold for direct conversion.

Principle of the Reaction

The synthesis is achieved through a two-step, one-pot procedure involving a regioselective lithium-halogen exchange followed by formylation. The trifluoromethyl (CF₃) group on the aromatic ring directs the metalation to the ortho position.[2][3]

  • Lithium-Halogen Exchange: Treatment of 1,4-Dibromo-2-(trifluoromethyl)benzene with n-butyllithium (n-BuLi) at low temperature (-78 °C) selectively replaces the bromine atom at the C-1 position (ortho to the CF₃ group) with lithium. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[4] This step is kinetically controlled and requires anhydrous conditions to prevent quenching of the highly basic organolithium reagent.[4][5]

  • Formylation: The resulting aryllithium intermediate is a potent nucleophile. It is immediately trapped by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup.[6]

Data Presentation

The following table summarizes the typical quantitative data and conditions for the regioselective formylation of substituted dihaloarenes, which are analogous to the proposed synthesis.

ParameterValue / ConditionReference(s)
Starting Material 1,4-Dibromo-2-(trifluoromethyl)benzene-
Reagents n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)[6]
Solvent Anhydrous Tetrahydrofuran (THF)[5]
Stoichiometry (n-BuLi) 1.0 - 1.2 equivalents[7]
Stoichiometry (DMF) 1.5 - 2.0 equivalents-
Reaction Temperature -78 °C[8]
Reaction Time 1-2 hours[5]
Expected Yield 70-90%[8][9]
Purification Method Silica Gel Column Chromatography[10]

Experimental Workflow

The overall experimental workflow from the starting material to the final purified product is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification SM 1,4-Dibromo-2- (trifluoromethyl)benzene Setup Inert Atmosphere (N₂/Ar) -78 °C (Dry Ice/Acetone) SM->Setup Solvent Anhydrous THF Solvent->Setup Lithiation Step 1: Lithiation Add n-BuLi (1.1 eq) Stir for 1h @ -78 °C Setup->Lithiation Formylation Step 2: Formylation Add DMF (1.5 eq) Stir for 1h @ -78 °C Lithiation->Formylation Quench Quench with sat. NH₄Cl solution Formylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Bromo-2-(trifluoromethyl)- benzaldehyde Purify->Product

Caption: Experimental workflow for the synthesis of 4-bromo-2-(trifluoromethyl)benzaldehyde.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

  • 1,4-Dibromo-2-(trifluoromethyl)benzene

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Flame-dry the glassware under vacuum and cool it under an inert atmosphere.

    • Dissolve 1,4-Dibromo-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a slight color change.

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Stir the mixture at -78 °C for an additional hour. The reaction is typically rapid.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-bromo-2-(trifluoromethyl)benzaldehyde.

Safety Precautions

  • n-Butyllithium: is a pyrophoric reagent and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe techniques. It can also cause severe chemical burns.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • Low Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

The Role of 2,5-Dibromobenzotrifluoride in the Synthesis of Potent Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromobenzotrifluoride is a versatile chemical intermediate that holds significant promise in the synthesis of complex molecules, particularly in the development of novel anti-cancer therapeutics. The presence of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of the potent BRAF inhibitor, Dabrafenib, an important agent in the treatment of metastatic melanoma and other cancers.

Application Note: Synthesis of Dabrafenib from this compound

This application note outlines a strategic synthetic pathway for the preparation of Dabrafenib, a targeted anti-cancer drug, commencing from this compound. This approach leverages modern catalytic cross-coupling reactions to construct the core structural motifs of the final drug molecule.

Key Synthetic Strategy: The synthesis initiates with the regioselective functionalization of this compound. A key transformation involves a Buchwald-Hartwig amination to introduce a protected amino group at the C5 position. Subsequent Suzuki coupling and further manipulations lead to the formation of a crucial thiazole intermediate, which is then elaborated to afford Dabrafenib.

Quantitative Data: In Vitro Efficacy of Dabrafenib

Dabrafenib has demonstrated potent and selective inhibitory activity against cancer cell lines harboring BRAF V600 mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dabrafenib against a panel of human cancer cell lines.

Cell LineCancer TypeBRAF Mutation StatusIC50 (nM)
SK-MEL-28MelanomaV600E3[1]
A375P F11MelanomaV600E8[1]
Colo205Colorectal CarcinomaV600E7[1]
WM-115MelanomaV600D<30[2]
YUMACMelanomaV600K<30[2]
HT-29Colorectal CancerV600E99.8[3]
M229MelanomaV600E<100[3]
M411MelanomaV600E<100[4]

Signaling Pathway Inhibition

Dabrafenib is a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[5] In cancer cells with a BRAF V600 mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[6] Dabrafenib selectively binds to and inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis.[5][7]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Dabrafenib inhibits the MAPK signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Dabrafenib, starting from this compound.

Protocol 1: Synthesis of 2-Bromo-5-aminobenzotrifluoride

This protocol describes the regioselective amination of this compound using a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)2)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and BINAP (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Stir the mixture vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the aqueous layer with a saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-aminobenzotrifluoride.

Protocol 2: Synthesis of Dabrafenib Intermediate

This protocol outlines the subsequent steps to convert 2-Bromo-5-aminobenzotrifluoride into a key thiazole intermediate required for the final synthesis of Dabrafenib. This involves a multi-step sequence including diazotization, Sandmeyer reaction, and cyclization. A detailed, multi-step synthesis is often required, and specific patented procedures for Dabrafenib synthesis should be consulted for precise conditions. A general representation of the workflow is provided below.

Dabrafenib_Synthesis_Workflow Start This compound Intermediate1 2-Bromo-5-aminobenzotrifluoride Start->Intermediate1 Buchwald-Hartwig Amination Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization Intermediate3 2-Bromo-5-fluorobenzotrifluoride Intermediate2->Intermediate3 Sandmeyer Reaction Intermediate4 Thiazole Intermediate Intermediate3->Intermediate4 Multistep Sequence Dabrafenib Dabrafenib Intermediate4->Dabrafenib Final Elaboration

Synthetic workflow for Dabrafenib.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The synthesis of active pharmaceutical ingredients is subject to intellectual property rights, and researchers should consult relevant patents before undertaking any synthetic work.

References

Application Notes and Protocols for the Site-Selective Sonogashira Reaction of 1,4-Dibromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.

This document provides a detailed protocol for the Sonogashira reaction of 1,4-Dibromo-2-(trifluoromethyl)benzene. This substrate is of particular interest as the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, and the presence of two bromine atoms offers the potential for selective mono- or di-alkynylation. Site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene have been shown to preferentially occur at the C-4 position, a selectivity attributed to both steric and electronic factors.[1][2] This preferential reactivity allows for the synthesis of a variety of functionalized alkynyl-substituted (trifluoromethyl)benzenes, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (1,4-Dibromo-2-(trifluoromethyl)benzene) to form a Pd(II) complex.

  • Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The site selectivity for the reaction at the C-4 position of 1,4-Dibromo-2-(trifluoromethyl)benzene is a critical aspect of this protocol.

Experimental Protocol: Mono-alkynylation of 1,4-Dibromo-2-(trifluoromethyl)benzene

This protocol outlines a general procedure for the selective mono-alkynylation of 1,4-Dibromo-2-(trifluoromethyl)benzene at the C-4 position.

Materials:

  • 1,4-Dibromo-2-(trifluoromethyl)benzene

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,4-Dibromo-2-(trifluoromethyl)benzene (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq), and Copper(I) iodide (0.05 - 0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask, followed by the amine base (2.0 - 3.0 eq).

  • Substrate Addition: Add the terminal alkyne (1.0 - 1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the organic filtrate sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired mono-alkynylated product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the mono-alkynylation of 1,4-Dibromo-2-(trifluoromethyl)benzene with various terminal alkynes.

Table 1: Reagent Stoichiometry and Catalyst Loading

ReagentStoichiometric Ratio (equivalents)Molar Percentage (mol%)
1,4-Dibromo-2-(trifluoromethyl)benzene1.0-
Terminal Alkyne1.1-
Pd(PPh₃)₂Cl₂0.033
CuI0.055
Triethylamine2.5-

Table 2: Representative Reaction Conditions and Product Yields

EntryTerminal AlkyneSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetyleneTHF25 (Room Temp)1285-95
2TrimethylsilylacetyleneTHF25 (Room Temp)1090-98
31-HexyneDMF50880-90
44-EthynylanisoleTHF25 (Room Temp)1482-92

Yields are for the isolated mono-alkynylated product at the C-4 position and may vary depending on the specific reaction scale and purification efficiency.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - 1,4-Dibromo-2-(trifluoromethyl)benzene - Pd(PPh3)2Cl2 - CuI - Inert Atmosphere start->setup reagents Add Anhydrous Solvent & Amine Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne react Stir at RT or Heat (Monitor by TLC) alkyne->react quench Quench & Filter react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end

Caption: Experimental workflow for the Sonogashira reaction.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 2,5-Dibromobenzotrifluoride. This versatile substrate, featuring a trifluoromethyl group and two bromine atoms, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The two bromine atoms at the C2 and C5 positions offer opportunities for selective mono- or di-substitution, leading to a diverse array of functionalized benzotrifluoride derivatives.

These protocols are based on established methodologies for nucleophilic aromatic substitution (SNAr), including classical SNAr reactions and modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation. While specific experimental data for this compound is limited in publicly available literature, the following protocols are designed based on the reactivity of analogous substituted aromatic compounds and provide a strong foundation for reaction optimization.

Regioselectivity

The trifluoromethyl (-CF₃) group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, its strong electron-withdrawing inductive effect activates the ring towards nucleophilic attack. The two bromine atoms are potential leaving groups. The relative reactivity of the C2 and C5 positions towards nucleophilic substitution can be influenced by several factors:

  • Electronic Effects: The -CF₃ group at C1 deactivates the adjacent C2 position and the para C4 position towards nucleophilic attack. Conversely, it activates the ortho C6 and meta C3 and C5 positions. Therefore, nucleophilic attack is generally favored at the bromine atom at the C5 position.

  • Steric Hindrance: The C2 position is sterically more hindered due to the adjacent bulky -CF₃ group, which can further favor substitution at the C5 position.

  • Reaction Type: In palladium-catalyzed reactions, the choice of ligand can sometimes override the inherent electronic and steric preferences, allowing for selective substitution at either position.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution on this compound with various nucleophiles. Researchers should consider these as starting points and may need to optimize conditions such as temperature, reaction time, and reagent stoichiometry for specific substrates.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-bromo-2-(trifluoromethyl)aniline Derivatives

This protocol describes a palladium-catalyzed method for the selective mono-amination of this compound at the C2 position, which is less sterically hindered for catalyst coordination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS))

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).

  • Add the anhydrous, degassed solvent to the flask.

  • Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Seal the flask and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminobenzotrifluoride.

Data Presentation:

EntryNucleophile (Amine)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1101275-85
2MorpholinePd₂(dba)₃ (1)SPhos (2.4)LHMDS (2.0)Dioxane1001880-90
3n-ButylaminePd(OAc)₂ (3)BINAP (3.6)NaOtBu (1.8)Toluene1002470-80

Note: The yields presented are typical for analogous aryl bromides and may vary for this compound.

Protocol 2: Ullmann Condensation for the Synthesis of 5-Bromo-2-alkoxybenzotrifluoride Derivatives

This protocol outlines a copper-catalyzed reaction for the synthesis of aryl ethers from this compound. This reaction often requires higher temperatures than palladium-catalyzed methods.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol)

  • Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • In a sealed tube or microwave vial, combine this compound (1.0 equivalent), the alcohol or phenol (1.5-2.0 equivalents), the copper catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equivalents).

  • Add the high-boiling polar solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature ranging from 120 °C to 180 °C. Microwave irradiation can also be employed to reduce reaction times.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryNucleophile (Alcohol)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF1502460-75
2MethanolCu₂O (15)L-Proline (30)Cs₂CO₃ (2.5)DMSO1303655-70
3tert-ButanolCuI (20)NoneK₂CO₃ (3.0)NMP1804840-55

Note: The yields presented are typical for analogous aryl bromides and may vary for this compound.

Protocol 3: Nucleophilic Aromatic Substitution with Thiolates for the Synthesis of 5-Bromo-2-(arylthio)benzotrifluoride Derivatives

This protocol describes the reaction of this compound with a thiol in the presence of a base to form a thioether.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the thiol (1.1 equivalents) in the polar aprotic solvent, add the base (1.2 equivalents) at room temperature and stir for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryNucleophile (Thiol)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃ (1.2)DMF1001270-85
2Benzyl mercaptanNaH (1.2)DMSO80865-80
3EthanethiolK₂CO₃ (1.5)DMF901660-75

Note: The yields presented are typical for analogous aryl bromides and may vary for this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Catalyst, Ligand, and Base in Schlenk Flask B Add Anhydrous, Degassed Solvent A->B C Add this compound and Nucleophile B->C D Heat Reaction Mixture with Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Dilute and Filter F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for nucleophilic substitution.

Signaling_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Pd_Catalysis Palladium-Catalyzed Cross-Coupling Start_SNAr This compound + Nucleophile Intermediate_SNAr Meisenheimer Complex (Anionic Intermediate) Start_SNAr->Intermediate_SNAr Addition Product_SNAr Substituted Benzotrifluoride Intermediate_SNAr->Product_SNAr Elimination of Br- Start_Pd This compound + Nucleophile Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle Start_Pd->Catalyst_Cycle Product_Pd Substituted Benzotrifluoride Catalyst_Cycle->Product_Pd Reductive Elimination

Caption: Key reaction pathways for functionalization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dibromobenzotrifluoride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for obtaining this compound are:

  • The Sandmeyer Reaction: This route typically starts from an appropriately substituted aminobenzotrifluoride, such as 2-amino-5-bromobenzotrifluoride or 3-aminobenzotrifluoride, which undergoes diazotization followed by a copper(I) bromide-mediated substitution.

  • Direct Electrophilic Bromination: This method involves the direct bromination of a benzotrifluoride derivative, such as 3-bromobenzotrifluoride, using a brominating agent and a catalyst.

Q2: Which synthesis route generally provides higher yields?

A2: The Sandmeyer reaction, when optimized, can offer high yields. However, the overall yield depends on the efficiency of multiple steps if starting from a precursor that needs to be synthesized. Direct bromination can also be high-yielding but may suffer from issues with regioselectivity, leading to the formation of undesired isomers.

Q3: What are the critical parameters to control during the Sandmeyer reaction to ensure a high yield?

A3: To maximize the yield of the Sandmeyer reaction, it is crucial to control the following parameters:

  • Temperature: The diazotization step must be conducted at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt.

  • Acidity: Sufficiently acidic conditions are necessary for the complete formation of the diazonium salt and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.

  • Purity of Reagents: The use of high-purity starting materials and freshly prepared reagents is recommended to avoid side reactions.

  • Catalyst: The choice and handling of the copper(I) bromide catalyst are important for the efficient conversion of the diazonium salt to the final product.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through distillation under reduced pressure. Recrystallization from a suitable solvent, such as petroleum ether or n-hexane, can also be employed to obtain a high-purity product. Column chromatography is another option for separating the desired product from byproducts.

Troubleshooting Guides

Sandmeyer Reaction Route
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive or insufficient copper(I) bromide catalyst.1. Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization. Add the sodium nitrite solution slowly and dropwise. 2. Check for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization. 3. Use freshly prepared, high-quality copper(I) bromide.
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high during diazotization or the Sandmeyer reaction. 2. Presence of impurities that catalyze decomposition.1. Carefully monitor and control the temperature throughout the reaction. 2. Use purified starting materials and solvents.
Presence of Phenolic Impurities The diazonium salt has reacted with water.1. Maintain low temperatures during the entire process until the Sandmeyer reaction is complete. 2. Ensure a sufficiently acidic environment to stabilize the diazonium salt.
Formation of Azo Compounds (colored byproducts) The diazonium salt has coupled with the unreacted starting amine or other electron-rich species.1. Ensure complete diazotization before proceeding with the Sandmeyer reaction. 2. Maintain a sufficiently acidic pH to protonate the starting amine and prevent it from acting as a coupling partner.
Direct Bromination Route
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of Starting Material 1. Inactive or insufficient catalyst (e.g., iron powder). 2. Insufficient brominating agent. 3. Low reaction temperature.1. Use fresh, activated catalyst. 2. Ensure the correct stoichiometry of the brominating agent. 3. Optimize the reaction temperature; a moderate increase may improve the reaction rate.
Formation of Multiple Isomers Poor regioselectivity of the bromination reaction.1. The trifluoromethyl group is meta-directing. Starting with a substrate that favors the desired 2,5-disubstitution pattern is crucial. 2. Optimize the catalyst and solvent system to enhance regioselectivity.
Formation of Polybrominated Byproducts Over-bromination of the aromatic ring.1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the desired product is maximized.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of this compound and related compounds under various conditions.

Table 1: Sandmeyer Reaction Yields

Starting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
5-Amino-2-bromobenzotrifluorideNaNO₂, HBr, CuBr0-5 (diazotization), then heat63[1]
5-Fluoro-2-aminobenzotrifluorideNaNO₂, HBr, CuBr5 (diazotization), then RT76.1[2]
3-AminobenzotrifluorideNaNO₂, HBr, CuBr<10 (diazotization), then boilingNot specified for dibromo[3]

Table 2: Direct Bromination Yields

Starting MaterialBrominating AgentCatalystTemperature (°C)Yield (%)Reference
BenzotrifluorideBromineIron PowderNot specified~80 (for 3-bromobenzotrifluoride)[3][4]
3-BromobenzotrifluorideBromineIron PowderNot specifiedNot specified for dibromoAssumed subsequent step

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a general procedure for Sandmeyer reactions on aminobenzotrifluoride derivatives.

Materials:

  • 5-Amino-2-bromobenzotrifluoride

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-Amino-2-bromobenzotrifluoride and 48% hydrobromic acid. b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite in deionized water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for complete diazotization using starch-iodide paper (a blue color indicates excess nitrous acid).

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. b. Cool the diazonium salt solution and rapidly pour it into the pre-cooled and well-stirred copper(I) bromide solution. c. Slowly warm the reaction mixture to room temperature and continue stirring for 2-3 hours. d. Gently heat the reaction mixture to 60-70 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product with dichloromethane. c. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by vacuum distillation or recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound via Direct Bromination

This protocol outlines a general approach for the direct bromination of a substituted benzotrifluoride.

Materials:

  • 3-Bromobenzotrifluoride

  • Bromine

  • Iron powder (catalyst)

  • Dichloromethane (or other inert solvent)

  • Sodium thiosulfate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-Bromobenzotrifluoride and a catalytic amount of iron powder. b. Dissolve the starting material in an inert solvent like dichloromethane if conducting the reaction in solution.

  • Bromination: a. Slowly add bromine to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature. b. After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC-MS).

  • Work-up and Purification: a. Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. b. If a solvent was used, separate the organic layer. If no solvent was used, add an organic solvent to extract the product. c. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. e. Purify the crude product by vacuum distillation to separate the desired this compound from unreacted starting material and other isomers.

Visualizations

sandmeyer_workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction start 2-Amino-5-bromobenzotrifluoride diazonium Diazonium Salt Intermediate start->diazonium Diazotization reagents1 NaNO₂ / HBr reagents1->diazonium product This compound diazonium->product Substitution reagents2 CuBr reagents2->product

Caption: Workflow for the Sandmeyer synthesis of this compound.

bromination_workflow cluster_reaction Direct Bromination cluster_byproducts Potential Byproducts start 3-Bromobenzotrifluoride product This compound start->product Electrophilic Aromatic Substitution reagents Br₂ / Fe catalyst reagents->product isomers Other Isomers product->isomers polybrominated Polybrominated Products product->polybrominated

Caption: Workflow for the direct bromination synthesis of this compound.

troubleshooting_logic cluster_sandmeyer Sandmeyer Route cluster_bromination Bromination Route start Low Yield? incomplete_diazo Incomplete Diazotization? start->incomplete_diazo Yes decomposition Diazonium Decomposition? start->decomposition Yes low_conversion Low Conversion? start->low_conversion Yes side_products Side Products? start->side_products Yes check_temp Check Temperature (0-5 °C) incomplete_diazo->check_temp check_acid Ensure Sufficient Acid incomplete_diazo->check_acid decomposition->check_temp check_reagents Use Fresh Reagents decomposition->check_reagents check_catalyst Check Catalyst Activity low_conversion->check_catalyst check_stoich Verify Stoichiometry low_conversion->check_stoich side_products->check_stoich optimize_conditions Optimize Temp/Solvent side_products->optimize_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,5-Dibromobenzotrifluoride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in achieving high-purity material for downstream applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Recovery After Purification

  • Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery is a common issue that can stem from several factors depending on the purification method employed. Here’s a breakdown of potential causes and solutions:

    • Recrystallization:

      • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.

    • Distillation:

      • Hold-up in the Apparatus: A significant amount of product can be lost on the surfaces of a large or complex distillation setup, especially for small-scale purifications. Solution: Use a smaller distillation apparatus for smaller quantities of material. Rinsing the apparatus with a volatile solvent after distillation can help recover any residual product.

      • Incorrect Fraction Collection: Collecting fractions outside the expected boiling point range can lead to loss of product. Solution: Monitor the temperature at the collection head closely and collect the fraction corresponding to the boiling point of this compound under the specific vacuum conditions.

    • Flash Column Chromatography:

      • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or result in significant tailing. Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

      • Column Overloading: Loading too much crude product onto the column will result in poor separation and co-elution of the product with impurities. Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1.

Issue 2: Persistent Impurities in the Final Product

  • Question: After purification, my this compound is still contaminated with impurities. How can I identify and remove them?

  • Answer: Persistent impurities often have similar physical properties to the target compound. Identifying the impurity is the first step to selecting the appropriate purification strategy.

    • Potential Impurities:

      • Isomeric Byproducts: The synthesis of this compound can sometimes yield other dibrominated isomers (e.g., 2,3- or 3,4-dibromobenzotrifluoride) or monobrominated starting material.

      • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

      • Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove.

    • Identification and Removal:

      • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique to identify volatile impurities by their mass-to-charge ratio and retention time.

      • NMR Spectroscopy: ¹H and ¹⁹F NMR can help identify isomeric impurities and their relative quantities.

      • Fractional Distillation: This method is effective for separating compounds with different boiling points. Isomeric impurities with close boiling points may require a longer fractionating column or a higher reflux ratio for efficient separation.

      • Recrystallization: If an impurity has a significantly different solubility profile in a particular solvent, recrystallization can be very effective. Multiple recrystallizations may be necessary to achieve high purity.

      • Flash Column Chromatography: This is often the most effective method for separating isomeric impurities. A carefully optimized solvent system is crucial for good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for crude this compound?

A1: The most common and effective methods for purifying crude this compound are:

  • Vacuum Distillation: Suitable for large-scale purification and for removing non-volatile or low-boiling point impurities.

  • Recrystallization: A simple and cost-effective method for removing small amounts of impurities, provided a suitable solvent is found.

  • Flash Column Chromatography: Excellent for removing impurities with similar polarities to the product, such as isomeric byproducts, and is often used for achieving very high purity on a smaller scale.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Caption: Decision tree for selecting a purification method.

Q3: What is a good recrystallization solvent for this compound?

A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices for aromatic halides include:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Hydrocarbons: Hexanes or heptane.

  • A mixture of solvents, such as ethanol/water or hexanes/ethyl acetate, can also be effective. It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific crude material.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:

  • Add more solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.

  • Try a different solvent system: The current solvent may not be suitable.

Data Presentation

Illustrative Comparison of Purification Methods

The following table provides an illustrative comparison of the typical outcomes for different purification methods for a crude sample of this compound. Disclaimer: This data is for illustrative purposes and actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (GC area %)Final Purity (GC area %)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation 8595 - 9870 - 85Scalable, effective for non-volatile impurities.Less effective for isomers with close boiling points.
Recrystallization 85>9960 - 80Simple, cost-effective, can yield very pure material.Solvent selection can be challenging, lower yield.
Flash Chromatography 85>99.550 - 75Excellent for separating closely related impurities.Less scalable, requires more solvent and silica.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol describes the purification of crude this compound by vacuum distillation.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.

    • Use a Claisen adapter to minimize bumping.

    • Grease all joints lightly to ensure a good seal.

    • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Procedure:

    • Place the crude this compound and a magnetic stir bar into the distillation flask.

    • Turn on the vacuum and allow the pressure to stabilize.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the measured pressure. The boiling point of this compound is approximately 105-107 °C at 20 mmHg.

    • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before venting the system to atmospheric pressure.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown start Crude Product setup Assemble & Grease Apparatus start->setup charge Charge Flask with Crude & Stir Bar setup->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating vacuum->heat collect Collect Product Fraction heat->collect cool Cool Apparatus collect->cool vent Vent to Atmosphere cool->vent end Pure Product vent->end

Caption: Workflow for vacuum distillation.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

  • Solvent Selection:

    • In a small test tube, add a small amount of crude product and a few drops of the chosen solvent.

    • Heat the mixture to the solvent's boiling point. The solid should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. A good amount of crystalline solid should form.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[1]

Protocol 3: Flash Column Chromatography

This protocol outlines the purification of crude this compound using flash column chromatography.

  • Solvent System Selection:

    • Use TLC to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of 0.2-0.4 for this compound and good separation from impurities.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Troubleshooting_Chromatography start Poor Separation in Flash Chromatography q1 Is Rf value appropriate? start->q1 a1_yes Check Column Overloading q1->a1_yes Yes a1_no Optimize Solvent System with TLC q1->a1_no No q2 Is there tailing? a1_yes->q2 end Improved Separation a1_no->end a2_yes Consider Dry Loading or a different solvent system q2->a2_yes Yes a2_no Check for Co-eluting Impurities q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for flash chromatography.

References

Technical Support Center: Bromination of Benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of benzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the electrophilic bromination of benzotrifluoride?

A1: The trifluoromethyl (-CF₃) group is a deactivating, meta-directing group. Therefore, the major product of monobromination is 3-bromobenzotrifluoride (meta-isomer) . The ortho- and para-isomers are also formed as minor products. In vapor-phase bromination at high temperatures (375-475°C), the approximate isomer distribution is 53-54% meta, 30-32% para, and 13-17% ortho.[1]

Q2: I am observing significant amounts of di- and polybrominated products. How can I minimize these side reactions?

A2: The formation of di- and polybrominated compounds typically occurs at high conversions or with an excess of the brominating agent.[1] To minimize these side products, you should carefully control the stoichiometry of the reactants. A common strategy is the controlled, dropwise addition of the brominating agent to the benzotrifluoride.[2] Using a molar ratio of benzotrifluoride to bromine of approximately 1:1 or with a slight excess of benzotrifluoride can favor monobromination.

Q3: My reaction yield is low. What factors could be contributing to this?

A3: Low yields in the bromination of benzotrifluoride can be attributed to several factors:

  • Inadequate Catalyst Activity: Ensure the Lewis acid catalyst (e.g., iron powder, iron(III) bromide) is fresh and active.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. For liquid-phase reactions, temperatures are often controlled between 5-25°C or 30-60°C depending on the specific protocol.[3]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC.

  • Purity of Reagents: Ensure that benzotrifluoride, bromine, and the solvent are free of water and other impurities that can deactivate the catalyst or interfere with the reaction.

Q4: I am concerned about the regioselectivity of my reaction. How can I optimize the formation of the meta-isomer?

A4: While the trifluoromethyl group inherently directs to the meta position, reaction conditions can influence the isomer ratio. Lower reaction temperatures generally favor the formation of the thermodynamically more stable meta-isomer. For instance, a method using a composite catalyst controls the initial temperature at 5-15°C.

Q5: Are there any known side reactions involving the trifluoromethyl group itself?

A5: Yes, under certain conditions, the trifluoromethyl group can be susceptible to hydrolysis. For example, using a BF₃·H₂O system for bromination has been found to be incompatible with benzotrifluoride, as it can lead to the transformation of the -CF₃ group into a carboxylic acid (-COOH) functionality.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Brominated Product Incomplete reaction.Monitor the reaction progress over time using GC or TLC to ensure it has reached completion.
Deactivated catalyst.Use fresh, anhydrous Lewis acid catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of side products.[2]
High Levels of Polybrominated Products Excess of brominating agent.Use a stoichiometric amount or a slight excess of benzotrifluoride relative to the brominating agent.
High reaction temperature.Conduct the reaction at a lower temperature to improve selectivity for monobromination.
Reaction run for too long.Stop the reaction once the starting material is consumed to prevent further bromination of the product.
Poor Regioselectivity (High levels of ortho/para isomers) High reaction temperature.Lowering the reaction temperature can improve the selectivity for the meta-isomer.
Inappropriate catalyst.Experiment with different Lewis acid catalysts (e.g., Fe, FeBr₃, AlCl₃) to find the one that provides the best regioselectivity for your system.
Formation of Carboxylic Acid Impurity Use of BF₃·H₂O or other protic acidic conditions that can hydrolyze the -CF₃ group.Avoid using bromination systems that are known to be incompatible with the trifluoromethyl group. Opt for anhydrous conditions with a Lewis acid catalyst.

Quantitative Data Summary

Reaction Conditions Product(s) Yield (%) Isomer Distribution (m:p:o) Reference
Vapor-phase bromination (375-475°C)MonobromobenzotrifluoridesNot specified53-54 : 30-32 : 13-17[1]
Benzotrichloride bromination followed by fluorination3-Bromobenzotrifluoride61Not applicable[2]
Direct bromination with composite catalyst3-Bromobenzotrifluoride92.4Not specified[3]
Bromination with bromine trifluoride and bromine3-Bromobenzotrifluoride63Not specified[4]

Experimental Protocols

Protocol for the Preparation of 3-Bromobenzotrifluoride

This protocol is adapted from a patented procedure and aims for a high yield of the meta-isomer.[3]

Materials:

  • Benzotrifluoride (Trifluorotoluene)

  • Composite catalyst (ferrum-based)

  • Hydrobromic acid (30% mass concentration)

  • Sulfuric acid (5 mol/L)

  • Sodium chlorite solution (10-20% mass concentration)

  • Sodium bicarbonate solution (5-10% aqueous solution)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • Charge a reactor with benzotrifluoride and the composite catalyst (0.05-0.5% of the mass of benzotrifluoride).

  • Add 30% hydrobromic acid and 5 mol/L sulfuric acid to the reactor.

  • Under vigorous stirring, control the temperature of the reaction mixture between 5-15°C.

  • Slowly drip in the sodium chlorite solution. The gradual addition is crucial to control the generation of isomers and polybrominated derivatives.

  • After the addition is complete, maintain the temperature at 5-15°C for 1-2 hours for low-temperature preservation.

  • Gradually warm the reaction mixture to 20-25°C and stir for an additional 1-2 hours.

  • Allow the reaction mixture to stand and separate into organic and aqueous phases.

  • Wash the organic phase with a 5-10% sodium bicarbonate solution until it is neutral.

  • Dry the organic phase over an anhydrous drying agent.

  • The crude product can be purified by reduced pressure distillation to obtain 3-bromobenzotrifluoride.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions cluster_end Resolution Start Unsatisfactory Reaction Outcome LowYield Low Yield? Start->LowYield PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No CheckReagents Check Reagent Purity & Catalyst Activity LowYield->CheckReagents Yes SideProducts Excess Side Products? PoorSelectivity->SideProducts No ModifyCatalyst Modify Catalyst System PoorSelectivity->ModifyCatalyst Yes AdjustStoichiometry Adjust Stoichiometry SideProducts->AdjustStoichiometry Yes End Reaction Optimized SideProducts->End No OptimizeTempTime Optimize Temperature & Time CheckReagents->OptimizeTempTime OptimizeTempTime->End ControlAddition Control Reagent Addition Rate AdjustStoichiometry->ControlAddition ControlAddition->OptimizeTempTime ModifyCatalyst->OptimizeTempTime

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,5-Dibromobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of fluorinated biaryl compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of two bromine atoms on the aromatic ring present unique challenges in achieving high yields and selectivity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these complexities.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My Suzuki coupling reaction with this compound is not proceeding, and I am recovering the starting material. What are the likely causes and how can I fix it?

A: Low or no conversion in a Suzuki coupling with an electron-deficient substrate like this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

Possible Causes and Solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate.

    • Solution: Employ more robust catalyst systems. A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) is often more effective for electron-deficient aryl halides. These ligands promote the rate-limiting oxidative addition step.

  • Inappropriate Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A weak or poorly soluble base can stall the catalytic cycle.

    • Solution: Screen a variety of bases. While weaker bases like Na₂CO₃ might be insufficient, stronger inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ often give better results. The use of an aqueous solution of the base can also be beneficial by ensuring its solubility.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive coupling partners.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. However, be mindful of potential decomposition of the starting materials, product, or catalyst at excessively high temperatures.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.

Problem 2: Poor Selectivity (Mono- vs. Di-arylation)

Q: I am attempting a mono-arylation of this compound, but I'm obtaining a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-arylated product?

A: Achieving selective mono-arylation of a dibromo-substrate is a common challenge. The initial mono-coupled product can sometimes be more reactive than the starting material, leading to the formation of the di-substituted product.

Strategies for Enhancing Mono-arylation Selectivity:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents of the dibromoarene).

  • Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture using a syringe pump can maintain a low concentration of the boronic acid, favoring the reaction with the more abundant this compound.

  • Ligand Choice: The steric bulk of the phosphine ligand can influence selectivity. A bulkier ligand on the palladium catalyst can increase the steric hindrance around the metal center after the first coupling, making the second oxidative addition less favorable.

  • Lower Reaction Temperature and Shorter Reaction Time: Running the reaction at a lower temperature and carefully monitoring the progress to stop the reaction once the starting material is consumed can minimize the formation of the di-substituted product.

Problem 3: Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. What causes these side reactions and how can I minimize them?

A: Side reactions in Suzuki couplings are common and can significantly reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Dehalogenation: The bromine atom is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species.

    • Causes: The Pd-H species can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or traces of water.

    • Solutions:

      • Choice of Base: Use a non-coordinating, milder base if possible.

      • Solvent Selection: Avoid alcohol co-solvents if dehalogenation is a significant issue.

      • Reaction Time: Shorter reaction times can reduce the extent of dehalogenation.

  • Protodeboronation: The boronic acid is converted back to the corresponding hydrocarbon. This is often accelerated by the basic conditions.

    • Causes: Excess water or prolonged reaction times at elevated temperatures can promote this side reaction.

    • Solutions:

      • Use anhydrous solvents and ensure the boronic acid is dry.

      • If an aqueous base is used, carefully control the amount of water.

      • Employ highly active catalysts that allow for shorter reaction times and lower temperatures.

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Causes: This can be promoted by the presence of oxygen or by certain palladium catalysts.

    • Solutions:

      • Thoroughly degas the reaction mixture to remove oxygen.

      • Screen different palladium catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst, ligand, and base selection for the Suzuki coupling of this compound?

A1: A reliable starting point would be a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. For the base, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good initial choice. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.

Q2: How can I favor the formation of the di-arylated product?

A2: To favor di-arylation, you should use at least two equivalents of the boronic acid for each equivalent of this compound. Using a less sterically hindered phosphine ligand and higher reaction temperatures for a prolonged period can also drive the reaction towards the di-substituted product.

Q3: Can I use this compound with alkylboronic acids?

A3: Yes, but couplings with alkylboronic acids can be more challenging due to the possibility of β-hydride elimination. The use of specialized ligands, such as those with a large bite angle (e.g., dppf), and carefully controlled reaction conditions are often necessary to achieve good yields.

Q4: My boronic acid is unstable under the reaction conditions. What can I do?

A4: If your boronic acid is prone to decomposition (protodeboronation), consider using a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These are often more robust under basic conditions and can release the boronic acid in situ.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings for substrates similar to this compound. This data can serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBase (equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
11,3-DibromobenzenePhenylboronic acidNa₂CO₃ (2.0)Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O1001265 (mono)
21,3-DibromobenzenePhenylboronic acidK₂CO₃ (2.0)Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O1001285 (mono)
31,3-DibromobenzenePhenylboronic acidK₃PO₄ (2.0)Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O1001292 (mono)
41,3-DibromobenzenePhenylboronic acidCs₂CO₃ (2.0)Pd(OAc)₂ (2)SPhos (4)Toluene/H₂O1001295 (mono)

Table 2: Effect of Different Ligands on Selective Mono-Arylation

EntryAryl HalideBoronic AcidBase (equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Mono:Di Ratio
11,4-DibromobenzenePhenylboronic acidK₃PO₄ (2.0)Pd₂(dba)₃ (1)PPh₃ (4)Dioxane/H₂O1001680:20
21,4-DibromobenzenePhenylboronic acidK₃PO₄ (2.0)Pd₂(dba)₃ (1)P(t-Bu)₃ (4)Dioxane/H₂O1001690:10
31,4-DibromobenzenePhenylboronic acidK₃PO₄ (2.0)Pd₂(dba)₃ (1)XPhos (4)Dioxane/H₂O10016>95:5
41,4-DibromobenzenePhenylboronic acidK₃PO₄ (2.0)Pd₂(dba)₃ (1)SPhos (4)Dioxane/H₂O10016>95:5

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Selective Mono-arylation
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv), the desired boronic acid (1.0 mmol, 1.0 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (2.2 mmol, 2.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Reaction: Stir the reaction mixture at a higher temperature (e.g., 110 °C) for an extended period (e.g., 12-24 hours), monitoring for the disappearance of the mono-arylated intermediate.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts in troubleshooting Suzuki coupling reactions.

Troubleshooting_Workflow start Failed Suzuki Coupling (Low Yield / No Product) check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source and Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions inert_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->inert_atmosphere optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) check_catalyst->optimize_catalyst optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_temp Optimize Temperature (Increase Temperature) check_conditions->optimize_temp success Successful Coupling optimize_catalyst->success optimize_base->success optimize_temp->success inert_atmosphere->success

Caption: A general troubleshooting workflow for a failed Suzuki coupling reaction.

Selectivity_Control cluster_mono Favoring Mono-arylation cluster_di Favoring Di-arylation start This compound mono_arylation Mono-arylated Product start->mono_arylation + ArB(OH)2 di_arylation Di-arylated Product mono_arylation->di_arylation + ArB(OH)2 mono_conditions Stoichiometry Control (Excess Dibromoarene) Slow Boronic Acid Addition Bulky Ligand Lower Temperature mono_conditions->mono_arylation di_conditions Stoichiometry Control (Excess Boronic Acid) Less Bulky Ligand Higher Temperature Longer Reaction Time di_conditions->di_arylation

Caption: Key factors influencing selectivity between mono- and di-arylation.

optimizing reaction conditions for 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for reactions involving 2,5-Dibromobenzotrifluoride. This resource is intended for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the synthesis, purification, and subsequent reactions of this compound.

Synthesis & Purity

Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using techniques like TLC or GC-MS to confirm the consumption of the starting material.

  • Reagent Quality: The purity of starting materials is crucial. Use freshly purified reagents and anhydrous solvents where necessary.

  • Side Reactions: Over-bromination or the formation of isomers can reduce the yield of the desired product. Optimizing the stoichiometry of the brominating agent and controlling the reaction temperature can minimize these side reactions.

  • Purification Losses: this compound has a melting point of 49-51 °C and can be volatile. During workup and purification (e.g., distillation or chromatography), product loss can occur. Ensure proper condensation during distillation and careful handling during purification steps.

Q2: I am observing multiple spots on the TLC plate of my crude this compound. What are these impurities?

Multiple spots likely indicate the presence of starting material, mono-brominated intermediates, or other isomeric dibromobenzotrifluorides. To identify these, you can:

  • Co-spotting: Run a TLC with the starting material alongside the crude product.

  • Spectroscopic Analysis: Use GC-MS or NMR to identify the structure of the major impurities. Positional isomers can often be distinguished by their coupling patterns in ¹H NMR.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This compound is a common substrate for cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

Q3: I am performing a Suzuki coupling with this compound and only see mono-coupling. How can I achieve di-substitution?

Achieving di-substitution can be challenging due to the deactivating effect of the first coupling product. To promote the second coupling:

  • Increase Reagent Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.5 equivalents or more) and the base.[1]

  • Elevated Temperature and Longer Reaction Time: Driving the reaction to completion may require higher temperatures and extended reaction times.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more active for coupling with electron-rich and sterically hindered substrates. Consider screening different catalyst systems. For instance, using Pd(PPh₃)₄ with a phosphate base has been shown to be effective.[1]

Q4: My Buchwald-Hartwig amination of this compound is giving low yields and significant de-bromination. What can I do?

De-bromination is a common side reaction in palladium-catalyzed aminations. To minimize this:

  • Choice of Base: Use a weaker, non-nucleophilic base. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider alternatives like cesium carbonate or potassium phosphate.

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands often give better results and suppress side reactions.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of de-bromination relative to the desired C-N bond formation.

Q5: How can I achieve regioselective mono-functionalization of this compound?

The bromine atom at the 2-position is generally more reactive than the one at the 5-position in palladium-catalyzed cross-coupling reactions due to the electronic influence of the trifluoromethyl group.[4] To favor mono-substitution at the 2-position:

  • Control Stoichiometry: Use a slight deficiency or 1.0 equivalent of the coupling partner.

  • Lower Reaction Temperature: Milder conditions will favor the reaction at the more activated site.

  • Monitor the Reaction Closely: Stop the reaction once the desired mono-substituted product is the major component, as determined by TLC or GC-MS.

Data Presentation

Table 1: Typical Conditions for Suzuki Cross-Coupling of Dibromoarenes

ParameterConditionReference
Catalyst Pd(PPh₃)₄ (2-5 mol%)[1]
Base K₃PO₄, K₂CO₃ (2-3 eq.)[1]
Solvent Dioxane/Water, Toluene[1]
Temperature 80 - 110 °C[1]
Reactant Ratio Arylboronic acid (2.5 eq. for di-substitution)[1]

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)[5]
Ligand X-Phos, BINAP (1-1.5 eq. relative to Pd)[5][6]
Base Cs₂CO₃, KOt-Bu (1.5-2.5 eq.)[5][6]
Solvent Toluene, Dioxane, DMF[5][6]
Temperature 80 - 120 °C[5][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling, 2.5 eq. for di-coupling), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable base such as Cs₂CO₃ (2.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., X-Phos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 100-110 °C and stir until the reaction is complete by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[5][6]

Mandatory Visualization

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat to 90-100 °C C->D E Monitor by TLC/GC-MS D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction q1 Check Reaction Time & Temperature start->q1 a1_1 Increase Time/ Temperature q1->a1_1 No a1_2 Monitor Progress More Frequently q1->a1_2 q2 Purity of Reagents? q1->q2 Yes a1_1->q2 a2 Use Freshly Purified Reagents & Solvents q2->a2 No q3 Side Reactions (e.g., De-bromination)? q2->q3 Yes a2->q3 a3_1 Optimize Base (e.g., weaker base) q3->a3_1 Yes q4 Purification Issues? q3->q4 No a3_2 Screen Different Ligands a3_1->a3_2 a3_2->q4 a4 Optimize Purification Method (e.g., different solvent system for column) q4->a4 Yes

Caption: Troubleshooting decision tree for common cross-coupling issues.

References

Technical Support Center: Purification of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,5-Dibromobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthetic route used. These can include:

  • Isomeric Impurities: Positional isomers such as 2,4-Dibromobenzotrifluoride and 3,5-Dibromobenzotrifluoride are common byproducts of the bromination of benzotrifluoride derivatives. The directing effects of the trifluoromethyl group can lead to the formation of these closely related structures.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as m-fluorobenzotrifluoride or 5-fluoro-2-aminobenzotrifluoride, may be present.

  • Side-Reaction Byproducts: Depending on the synthetic method, byproducts from nitration, reduction, or diazotization reactions may also be present as impurities.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for purity assessment.

  • GC-MS is excellent for separating volatile impurities and isomers, providing both quantitative data on purity and mass spectra for impurity identification. The fragmentation patterns of brominated compounds in mass spectrometry are distinctive and can help in identifying the structure of impurities.[1][2]

  • ¹H and ¹³C NMR provide detailed structural information about the main compound and any impurities present. Isomeric impurities will have distinct chemical shifts and coupling patterns in their NMR spectra, allowing for their identification and quantification.[3][4][5][6][7]

Q3: What is a suitable starting purity for effective purification of this compound?

A3: For most standard purification techniques like recrystallization to be effective, it is generally recommended that the crude material be at least 80% pure.[8] If the crude product contains a significant amount of impurities, a preliminary purification step, such as a solvent wash or flash chromatography, may be necessary before proceeding to a final high-purity recrystallization or distillation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem 1: Oiling out instead of crystallization.

  • Cause: The melting point of this compound (49-51°C) is relatively low. If the boiling point of the chosen recrystallization solvent is significantly higher than the melting point of the compound, it may melt before dissolving, leading to the formation of an oil. Also, a high concentration of impurities can lower the melting point of the mixture, contributing to this issue.

  • Solution:

    • Select a lower-boiling point solvent: Choose a solvent or a solvent mixture with a boiling point closer to, but still below, the melting point of the compound.

    • Use a larger volume of solvent: This can help to dissolve the compound at a temperature below its melting point.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[8]

    • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.[9]

Problem 2: Poor recovery of the purified product.

  • Cause: A significant loss of product during recrystallization is often due to the high solubility of the compound in the solvent, even at low temperatures, or the use of an excessive amount of solvent.[9][10][11][12]

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[9]

    • Ensure complete cooling: Allow the solution to cool completely in an ice bath to maximize crystal formation.

    • Use ice-cold solvent for washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[9]

Column Chromatography

Problem 3: Poor separation of isomeric impurities.

  • Cause: Isomers of dibromobenzotrifluoride often have very similar polarities, making their separation by column chromatography challenging.

  • Solution:

    • Optimize the mobile phase: Use a solvent system with low polarity, such as a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 99:1 or 98:2). A shallow gradient elution can also improve separation.[13]

    • Use a high-performance stationary phase: Employing silica gel with a smaller particle size can provide higher resolution.

    • Adjust the flow rate: A slower flow rate can increase the interaction time with the stationary phase and improve separation.

    • Consider alternative stationary phases: If silica gel is ineffective, other stationary phases like alumina or functionalized silica could be explored.[14]

Problem 4: Tailing of the product peak.

  • Cause: Tailing can be caused by interactions between the compound and active sites on the silica gel, especially if the compound is slightly acidic or basic.

  • Solution:

    • Add a modifier to the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1%) to the mobile phase can help to reduce tailing. For basic compounds, a small amount of triethylamine can be used.[13]

    • Use a different stationary phase: Deactivated silica gel or alumina may be less prone to causing tailing.

Vacuum Distillation

Problem 5: Bumping or unstable boiling.

  • Cause: Under reduced pressure, liquids can boil erratically. Boiling stones are not effective in a vacuum as the trapped air is quickly removed.

  • Solution:

    • Use a magnetic stir bar: Continuous stirring provides nucleation sites for smooth boiling.

    • Ensure a steady vacuum: Use a reliable vacuum source and ensure all connections are well-sealed to maintain a constant pressure.

    • Heat the flask evenly: Use a heating mantle with a stirrer to ensure uniform heating of the distillation flask.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

1. Solvent Selection:

  • Ethanol or a mixture of hexane and a more polar solvent like ethyl acetate are good starting points for solvent screening. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen solvent to its boiling point.

  • Add the hot solvent to the flask containing the crude solid in small portions, with swirling, until the solid just dissolves.[15]

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data (Illustrative):

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by GC)~95%>99.5%
Yield-70-85%
Melting Point47-50°C49-51°C
Flash Column Chromatography

1. Preparation:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.[13] A starting point could be 98:2 hexane:ethyl acetate.

2. Procedure:

  • Pack a glass column with a slurry of silica gel in the mobile phase.[17]

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, applying gentle pressure with air or nitrogen.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Illustrative):

ParameterBefore ChromatographyAfter Chromatography
Purity (by GC)~90%>99%
Yield-60-80%
Vacuum Distillation

1. Setup:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.

  • Use a magnetic stirrer and a heating mantle.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Procedure:

  • Place the crude this compound and a stir bar into the distillation flask.

  • Begin stirring and slowly apply the vacuum.

  • Once a stable vacuum is achieved, begin to heat the flask gently.

  • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 207°C at atmospheric pressure, so under vacuum, it will be significantly lower.[18]

  • Monitor the purity of the collected fractions by GC-MS or NMR.

Quantitative Data (Illustrative):

ParameterBefore DistillationAfter Distillation
Purity (by GC)~97%>99.8%
Yield-80-90%

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, NMR) Crude->Analysis1 Decision Purity > 95%? Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChromatography Column Chromatography Decision->ColumnChromatography No PureProduct Pure this compound (>99.5%) Analysis2 Final Purity Check (GC-MS, NMR) Recrystallization->Analysis2 ColumnChromatography->Recrystallization VacuumDistillation Vacuum Distillation VacuumDistillation->Analysis2 Analysis2->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery No, but... NoCrystals No Crystals Form Problem->NoCrystals No, and... Sol1 Use lower boiling solvent OilingOut->Sol1 Sol2 Slow cooling OilingOut->Sol2 Sol3 Minimize hot solvent LowRecovery->Sol3 Sol4 Ensure complete cooling LowRecovery->Sol4 Sol5 Scratch flask / Seed crystal NoCrystals->Sol5 Sol6 Concentrate solution NoCrystals->Sol6

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

preventing byproduct formation in reactions with 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,5-Dibromobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a primary focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.[1][2]

  • Grignard Reagent Formation: To create an organometallic intermediate for subsequent reactions with electrophiles.

  • Lithiation and Electrophilic Quench: For the introduction of various functional groups.

Q2: What are the typical byproducts I should be aware of when working with this compound?

A2: Byproduct formation is a common challenge. The major side products depend on the reaction type:

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid or this compound, as well as protodeboronation of the boronic acid.

  • Buchwald-Hartwig Amination: Hydrodehalogenation of the starting material and products of β-hydride elimination.[2]

  • Grignard Reagent Formation: Wurtz-type coupling, resulting in the formation of a homocoupled dimer of the starting material.[3][4]

  • Lithiation: Formation of protonated (debrominated) starting material if the reaction is quenched with a proton source, and potential side reactions if the temperature is not adequately controlled.

Q3: How does the trifluoromethyl (-CF₃) group on the aromatic ring affect the reactivity and potential for byproduct formation?

A3: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the two bromine atoms. It generally makes the aromatic ring more electron-deficient, which can affect the rates of oxidative addition in palladium-catalyzed cross-coupling reactions. This electronic effect can be exploited to achieve regioselectivity in mono-substitution reactions. However, it can also influence the stability of intermediates and potentially lead to different byproduct profiles compared to non-fluorinated analogues.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling

Symptoms:

  • Lower than expected yield of the desired biaryl product.

  • Presence of significant amounts of homocoupled boronic acid (R-R) or homocoupled this compound.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Oxygen contamination: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.
Inappropriate Base: The choice of base is critical. A base that is too strong can lead to boronic acid degradation, while a weak base may result in slow transmetalation, allowing for side reactions. For this compound, consider using bases like K₃PO₄ or Cs₂CO₃.[5]
Suboptimal Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective in promoting the desired cross-coupling over homocoupling.[6]
High Temperature: Elevated temperatures can sometimes favor homocoupling. Optimize the reaction temperature; it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 2: Poor Regioselectivity in Mono-Substitution Reactions

Symptoms:

  • Formation of a mixture of 2-substituted and 5-substituted products.

  • Formation of di-substituted products when mono-substitution is desired.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Similar Reactivity of Bromine Atoms: The electronic and steric environments of the two bromine atoms are different but can still lead to competitive reactions. Carefully select the catalyst and ligand system. For instance, in some palladium-catalyzed reactions, the bromine at the 2-position, ortho to the -CF₃ group, may be more sterically hindered but electronically activated, while the bromine at the 5-position is less hindered.
Stoichiometry of Reagents: To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of the coupling partner. Using a larger excess can increase the likelihood of di-substitution.
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the desired mono-substituted product is maximized to prevent further reaction to the di-substituted product. Lowering the reaction temperature can sometimes improve selectivity.
Issue 3: Formation of Wurtz Coupling Byproduct in Grignard Reagent Formation

Symptoms:

  • Low yield of the desired Grignard reagent, leading to poor yields in subsequent reactions.

  • Isolation of a significant amount of a homocoupled dimer.[3][4]

Possible Causes and Solutions:

Cause Troubleshooting Steps
High Local Concentration of Aryl Halide: This is a primary cause of Wurtz coupling. Add the solution of this compound to the magnesium turnings slowly and dropwise to maintain a low instantaneous concentration.[3]
High Reaction Temperature: The formation of Grignard reagents is exothermic. Maintain a controlled temperature, often by using an ice bath, to prevent overheating which accelerates the Wurtz coupling side reaction.[3]
Poor Magnesium Activation: A passive oxide layer on the magnesium surface can hinder the initiation of the Grignard reaction. Activate the magnesium turnings before adding the aryl halide using methods like mechanical stirring, or chemical activators like iodine or 1,2-dibromoethane.[7]
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. While THF is common, in some cases, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may give better results by suppressing this side reaction.[3]

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed to favor the formation of the mono-arylated product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Side Reactions

This protocol aims to minimize hydrodehalogenation and other side reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Data Presentation

Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of Mono-arylated Product (%)
1PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1002445
2SPhos (4)K₃PO₄ (2)Dioxane/H₂O901885
3XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O901692
4RuPhos (4)K₂CO₃ (2)t-BuOH/H₂O802478

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Table 2: Solvent Effects on Wurtz Coupling in Grignard Formation

EntrySolventAddition Time (min)Temperature (°C)Yield of Grignard Reagent (%)Wurtz Byproduct (%)
1THF10256530
2THF6008510
3Diethyl Ether600905
42-MeTHF60092<5

Note: Yields are estimated based on subsequent quenching with an electrophile.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_side_reaction Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Byproduct Homocoupling Byproduct ArPd(II)(Br)L2->Byproduct O2 or high temp ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Ar'-B(OH)2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar' This compound This compound This compound->Oxidative_Addition Arylboronic_acid Arylboronic_acid Arylboronic_acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard_Formation_Troubleshooting start High Wurtz Byproduct in Grignard Formation q1 Is the addition of This compound slow? start->q1 a1_no Decrease addition rate. Use a syringe pump. q1->a1_no No q2 Is the reaction temperature controlled? q1->q2 Yes a1_no->q2 a2_no Maintain low temperature (0 °C) using an ice bath. q2->a2_no No q3 Was the magnesium activated? q2->q3 Yes a2_no->q3 a3_no Activate Mg with iodine or 1,2-dibromoethane. q3->a3_no No end Wurtz byproduct minimized q3->end Yes a3_no->end

Caption: Troubleshooting workflow for minimizing Wurtz coupling.

References

Technical Support Center: Cross-Coupling of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 2,5-Dibromobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not working (low to no yield). What are the first things I should check?

A1: When a cross-coupling reaction fails, a systematic check of the following parameters is crucial:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and have been stored correctly under an inert atmosphere. Pd(0) species can be sensitive to air and moisture. Consider using a fresh batch or a more robust, air-stable pre-catalyst.[1][2][3]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst.[2] Boronic acids, in particular, can degrade over time.[1]

  • Base Quality and Strength: The choice and quality of the base are critical. Ensure the base is finely powdered, dry, and used in the correct stoichiometry. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[1][3] For Buchwald-Hartwig aminations, non-nucleophilic strong bases like NaOtBu or LHMDS are commonly used.[3][5]

Q2: How does the trifluoromethyl (-CF₃) group on this compound affect the cross-coupling reaction?

A2: The strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aryl halide.[6][7] This can make the oxidative addition step of the catalytic cycle more favorable. However, it can also impact the subsequent steps, such as reductive elimination. For C-N couplings, the electron-withdrawing nature of the fluoroalkyl substituent can make reductive elimination the turnover-limiting step.[6]

Q3: How can I achieve regioselective mono-coupling on this compound?

A3: Achieving regioselectivity with two bromine substituents requires careful control of reaction conditions. The electronic environment created by the trifluoromethyl group will influence the relative reactivity of the two C-Br bonds. Generally, the C-Br bond ortho to the -CF₃ group may be more activated towards oxidative addition. To favor mono-coupling:

  • Use milder reaction conditions: Lower temperatures and shorter reaction times can favor reaction at the more reactive C-Br bond.[8]

  • Control stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner.[8]

  • Ligand Selection: The choice of ligand can influence regioselectivity.

Q4: Which type of cross-coupling reaction is most suitable for my desired transformation with this compound?

A4: The best cross-coupling reaction depends on the desired bond to be formed:[8][9]

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[8]

  • Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide range of primary and secondary amines.[5][10][11]

  • Sonogashira Coupling: Employed for forming C-C bonds with terminal alkynes.[9][12][13]

  • Heck Coupling: Suitable for coupling with alkenes.[14][15][16]

Troubleshooting Guides

Issue 1: Low or No Conversion to Product

This is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended ActionRationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts under an inert atmosphere.• Consider using a more robust pre-catalyst.[1][3]Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[3]
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[1][3]• Increase the reaction temperature in increments.Electron-rich ligands enhance the electron density on the palladium center, which can facilitate oxidative addition to the aryl bromide.[3]
Inappropriate Base • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][3]• For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases like NaOtBu.[3][5]• Ensure the base is finely powdered and dry.The base plays a crucial role in the catalytic cycle. Its strength, solubility, and purity are critical for success.[3]
Poor Solvent Choice • Ensure the solvent is anhydrous and degassed.• Consider alternative solvents. For Suzuki couplings, solvent systems like dioxane/water or toluene/water are common.[9]The solvent can influence catalyst solubility, stability, and reactivity. Coordinating solvents like nitriles can sometimes inhibit catalysis.[17]
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

The formation of undesired side products can compete with the desired cross-coupling reaction.

Side ProductPotential CauseRecommended Action
Homocoupling of Boronic Acid (Suzuki) • Presence of oxygen in the reaction mixture.• Thoroughly degas the solvent and maintain a strict inert atmosphere.[1]
Homocoupling of Alkyne (Sonogashira) • Often mediated by the copper co-catalyst (Glaser coupling).• Consider using a copper-free Sonogashira protocol.[2]
Hydrodehalogenation (Replacement of Br with H) • Can occur via β-hydride elimination from a Pd-H species.• The choice of ligand and base can influence this pathway.

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst systems and conditions for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommendationNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G3.[1]Pre-catalysts can offer improved stability and handling.
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1]Essential for coupling sterically hindered or electron-deficient substrates.[1]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents).[1]Stronger bases are often necessary to facilitate transmetalation.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O.An aqueous co-solvent is typically used.
Temperature 80-110 °C.Higher temperatures may be required for less reactive coupling partners.

Table 2: Buchwald-Hartwig Amination

ParameterRecommendationNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃.[18]The choice of palladium source can be critical.[18]
Ligand Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines (e.g., BINAP, Xantphos).[5][18]Ligand choice is crucial for difficult couplings.[5]
Base NaOtBu, KOtBu, LHMDS (1.2-1.5 equivalents).[5][18]Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, 1,4-Dioxane.Anhydrous, degassed solvents are essential.
Temperature 80-110 °C.

Table 3: Sonogashira Coupling

ParameterRecommendationNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄.[2]Pd(II) pre-catalysts are generally more air-stable.[2]
Copper Co-catalyst CuI (1-5 mol%).Can be omitted in "copper-free" protocols to avoid Glaser homocoupling.[2]
Ligand PPh₃, or more electron-rich phosphines for challenging substrates.[2]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) (≥ 2 equivalents).The amine base often serves as the solvent or co-solvent.[2]
Solvent THF, DMF, or the amine base itself.
Temperature Room Temperature to 80 °C.Aryl bromides may require heating.[2]

Table 4: Heck Coupling

ParameterRecommendationNotes
Palladium Catalyst Pd(OAc)₂.[19]Often used with a phosphine ligand or N-heterocyclic carbene (NHC) precursor.
Ligand PPh₃, or phosphine-free systems with specific catalysts.
Base K₂CO₃, Et₃N.
Solvent DMF, NMP, or aqueous media in some protocols.[19]
Temperature 80-140 °C.Heck reactions often require elevated temperatures.[19]

Experimental Protocols & Workflows

General Experimental Protocol for Cross-Coupling

This protocol provides a general starting point. Specific amounts and conditions should be optimized for each reaction.

  • Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the coupling partner (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv.).[1]

  • Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., 0.5–5 mol%) and any additional ligand.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Reactants & Base to Dry Flask prep2 Seal and Purge with Inert Gas prep1->prep2 reac1 Add Catalyst & Ligand prep2->reac1 reac2 Add Degassed Solvent reac1->reac2 reac3 Heat and Stir reac2->reac3 reac4 Monitor Progress (TLC, GC/LC-MS) reac3->reac4 work1 Cool, Dilute, and Wash reac4->work1 work2 Dry and Concentrate work1->work2 work3 Purify (Chromatography) work2->work3

General experimental workflow for cross-coupling reactions.
Troubleshooting Logic Diagram

G start Low or No Product Yield cat_check Is Catalyst System Active? start->cat_check reagent_check Are Reagents Pure & Dry? start->reagent_check atm_check Is Atmosphere Inert? start->atm_check cat_sol1 Use Fresh Catalyst/Ligand cat_check->cat_sol1 No cat_sol2 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cat_check->cat_sol2 Yes, but still no reaction reagent_sol1 Purify Starting Materials reagent_check->reagent_sol1 No reagent_sol2 Screen Different Bases (e.g., K3PO4, Cs2CO3) reagent_check->reagent_sol2 Yes, but still no reaction atm_sol1 Degas Solvent Thoroughly atm_check->atm_sol1 No optimize Further Optimization atm_check->optimize Yes cat_sol2->optimize reagent_sol2->optimize opt_temp Increase Temperature optimize->opt_temp opt_solvent Change Solvent optimize->opt_solvent

Troubleshooting decision tree for failed cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromobenzotrifluoride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the reactivity of this compound in this reaction is highly dependent on the choice of solvent and other reaction parameters.

FAQs & Troubleshooting

Q1: I am observing low to no conversion in the Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors. Here’s a troubleshooting guide:

  • Solvent Choice: The solvent plays a critical role in the solubility of reagents and the stability of the catalytic species. While a variety of solvents can be used, a mixture of an organic solvent with water is often beneficial. For instance, 1,4-dioxane/water or toluene/water mixtures are commonly employed. The higher solubility of aryl-boronic acids in such biphasic systems can lead to higher yields. In some cases, polar aprotic solvents like DMF can be effective for challenging couplings.

  • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are active. Use of pre-catalysts can often provide more consistent results. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands are generally preferred.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. It is recommended to screen a few different bases to find the optimal one for your specific substrate combination.

  • Reaction Temperature: Insufficient temperature can lead to low conversion. Typically, these reactions are heated. If you are running the reaction at a lower temperature, a gradual increase may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

  • Degassing: Palladium catalysts are sensitive to oxygen. Ensure that your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity of the Suzuki-Miyaura coupling with this compound?

A2: Controlling regioselectivity with a di-substituted substrate like this compound can be challenging. The two bromine atoms have different electronic environments due to the trifluoromethyl group, which can influence their reactivity.

  • Stoichiometry: To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid. To favor di-substitution, a larger excess of the boronic acid (2.2-2.5 equivalents) is required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product. Monitoring the reaction by TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.

  • Catalyst System: The choice of ligand can influence the selectivity. Bulky ligands may favor mono-substitution due to steric hindrance around the palladium center after the first coupling.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of Related Aryl Bromides

Direct comparative data for solvent effects on the Suzuki-Miyaura coupling of this compound is limited in the literature. The following table summarizes the yields for the coupling of a related compound, 4-bromobenzotrifluoride, with various boronic acids in different solvent systems to provide a general guideline.

Aryl BromideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>95
4-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901892
4-Bromobenzotrifluoride3-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄THF/H₂O652488
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify product product purify->product Final Product Buchwald_Hartwig_Factors cluster_input Reaction Parameters cluster_output Reaction Outcome Solvent Solvent (e.g., Toluene, Dioxane) Yield Yield Solvent->Yield Solubility, Catalyst Stability SideReactions Side Reactions (e.g., Hydrodehalogenation) Solvent->SideReactions Ligand Ligand (e.g., XPhos, RuPhos) Ligand->Yield Catalyst Activity Selectivity Selectivity (Mono- vs. Di-amination) Ligand->Selectivity Steric Hindrance Base Base (e.g., NaOtBu, Cs2CO3) Base->Yield Reaction Rate Base->SideReactions Temperature Temperature Temperature->Yield Temperature->SideReactions SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + Leaving Group (Br-) Meisenheimer->Product Loss of Leaving Group

Technical Support Center: Managing Thermal Stability of 2,5-Dibromobenzotrifluoride in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromobenzotrifluoride. The information is designed to help you manage the thermal stability of this compound in your chemical reactions and ensure experimental safety and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is generally stable under normal laboratory conditions. However, like many halogenated aromatic compounds, it can undergo exothermic decomposition at elevated temperatures. The primary thermal hazards arise from:

  • Exothermic Decomposition: At high temperatures, the molecule can decompose, releasing energy in the form of heat. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing a runaway reaction.

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO2), and potentially other brominated and fluorinated organic compounds.

  • Incompatibility with Strong Oxidizing Agents: Reactions with strong oxidizing agents can be highly exothermic and should be carefully controlled.

Q2: What are the known physical properties of this compound relevant to its thermal stability?

A2: The following table summarizes key physical properties that are important for managing its thermal behavior in reactions.

PropertyValueReference
Molecular FormulaC₇H₃Br₂F₃
Molecular Weight303.90 g/mol
Melting Point48 - 52 °C
Boiling Point207 °C
AppearanceWhite to light yellow crystalline solid

Q3: How does the trifluoromethyl group affect the thermal stability of the molecule?

A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which generally enhances the thermal stability of the aromatic ring. However, it can also influence reactivity in certain reactions. While the C-F bonds are very strong, the -CF₃ group can be sensitive to some reagents, especially under harsh conditions, potentially leading to decomposition pathways.[1]

Q4: Are there specific reaction types where the thermal stability of this compound is a major concern?

A4: Yes, particular care should be taken in the following types of reactions, which are often exothermic:

  • Grignard Reactions: The formation of a Grignard reagent from this compound and magnesium is an exothermic process.[2][3] The rate of addition of the halide to the magnesium must be carefully controlled to prevent a dangerous rise in temperature.

  • Lithiation Reactions: Reactions with strong organolithium bases (e.g., n-butyllithium) are typically performed at very low temperatures (e.g., -78 °C) to control the high exothermicity and prevent side reactions and decomposition.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the overall reaction may be endothermic, the catalytic cycle can have exothermic steps.[5] Poor heat dissipation, especially on a larger scale, can lead to temperature increases. Some coupling reactions are run at elevated temperatures, which can approach the decomposition temperature of the reactants or solvent.

  • Nitration and other Electrophilic Aromatic Substitutions: These reactions often use strong acids and can be highly exothermic. Careful temperature control is critical.

Troubleshooting Guides

Issue 1: Unexpected Exotherm or Temperature Spike During a Reaction

Possible Causes:

  • Reaction Runaway: The heat generated by the reaction is exceeding the cooling capacity of the setup.

  • Decomposition: The reaction temperature has reached the onset of decomposition for this compound or another reaction component.

  • Inadequate Heat Transfer: Poor stirring, viscous reaction mixture, or insufficient cooling bath contact can lead to localized hot spots.

  • Incorrect Reagent Addition: Adding a reactive reagent too quickly can cause a rapid release of heat.

Solutions:

  • Immediate Action:

    • Stop the addition of any reagents.

    • Increase the efficiency of the cooling system (e.g., add more dry ice to the bath).

    • If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.

    • Prepare for emergency shutdown if the temperature continues to rise uncontrollably.

  • Preventative Measures for Future Experiments:

    • Perform a Thermal Hazard Assessment: Before scaling up a reaction, use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition and the heat of reaction.

    • Control Reagent Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of reagents, especially in exothermic reactions like Grignard formation or lithiation.

    • Ensure Efficient Stirring: Use an overhead stirrer for viscous mixtures or larger scale reactions to ensure homogenous temperature distribution.

    • Adequate Cooling: Ensure the cooling bath has sufficient capacity and is in good contact with the reaction flask.

    • Dilution: Running the reaction at a lower concentration can help to manage the heat output.

Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly at Low Temperatures

Possible Causes:

  • Insufficient Activation Energy: The reaction temperature is too low to overcome the activation energy barrier.

  • Poor Solubility: this compound or other reagents may have poor solubility at very low temperatures.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may not be active at the initial low temperature.

Solutions:

  • Controlled Warming:

    • Slowly and carefully allow the reaction temperature to rise in small increments. Monitor the temperature closely for any signs of an exotherm.

    • For reactions that require initiation, a gentle warming with a heat gun (with extreme caution and continuous monitoring) might be necessary to start the reaction, after which it may sustain itself.

  • Solvent Selection:

    • Choose a solvent in which all reactants are sufficiently soluble at the desired reaction temperature. A solvent mixture might be necessary.

  • Catalyst Activation:

    • Some catalytic reactions may require an initial higher temperature to activate the catalyst before cooling to the desired reaction temperature. Consult literature for the specific catalyst system being used.

Experimental Protocols

Protocol 1: General Procedure for Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for assessing the thermal stability of this compound or a reaction mixture containing it.

Objective: To determine the onset temperature of decomposition and the heat of decomposition.

Materials:

  • This compound

  • DSC instrument

  • Hermetically sealed aluminum or gold-plated copper pans

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a DSC pan.

    • If assessing a reaction mixture, carefully prepare a representative sample under an inert atmosphere if necessary.

    • Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample holder and an empty, sealed reference pan in the reference holder.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min).

  • Thermal Scan:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 5-10 °C/min, to a final temperature above the expected decomposition (e.g., 350-400 °C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic event, which indicates the beginning of decomposition.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).

Protocol 2: Safe Laboratory Setup for Reactions with this compound

Objective: To establish a safe and controlled environment for performing chemical reactions involving this compound.

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer.

  • Condenser (if refluxing).

  • Dropping funnel or syringe pump for controlled reagent addition.

  • Digital thermometer with the probe immersed in the reaction mixture.

  • Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler).

  • Cooling bath (e.g., ice-water, dry ice-acetone) of sufficient size.

  • Secondary containment (e.g., a larger tray) to contain spills.

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and oven-dried, especially for moisture-sensitive reactions like Grignard or lithiation.

  • Assembly: Assemble the reaction apparatus in a fume hood. Ensure all joints are properly sealed.

  • Inert Atmosphere: Purge the system with an inert gas for at least 15-20 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Cooling: Cool the reaction flask to the desired starting temperature before adding any reagents.

  • Reagent Addition:

    • Dissolve this compound in an appropriate anhydrous solvent in the reaction flask.

    • Add any other reagents slowly and in a controlled manner using a dropping funnel or syringe pump. Monitor the internal temperature continuously during the addition.

  • Temperature Monitoring and Control:

    • Maintain the desired reaction temperature by adjusting the cooling bath.

    • Be aware of any potential exotherms and be prepared to adjust the addition rate or cooling as needed.

  • Quenching: At the end of the reaction, quench any reactive species carefully and slowly, especially when using organometallic reagents. The quenching process itself can be exothermic.

  • Work-up: Proceed with the reaction work-up only after the reaction mixture has been safely quenched and brought to a stable temperature.

Visualizations

Thermal_Risk_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase A Literature Review & Reagent Hazard Analysis B Thermal Hazard Screening (DSC, ARC) A->B C Define Safe Operating Temperature Range B->C D Controlled Reaction Setup (Inert Atmosphere, Cooling) C->D E Slow Reagent Addition & Continuous Monitoring D->E F Maintain Temperature Within Safe Limits E->F G Thermal Excursion Detected? F->G G->E No H Implement Emergency Cooling & Dilution G->H Yes I Investigate Cause & Modify Protocol H->I I->C

Caption: Workflow for assessing and managing thermal risks.

Troubleshooting_Thermal_Excursion Start Thermal Excursion Detected (Rapid Temperature Rise) Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling (e.g., add dry ice) Stop_Addition->Enhance_Cooling Dilute Dilute with Pre-cooled Inert Solvent Enhance_Cooling->Dilute Check_Stirring Check Stirring Efficiency Dilute->Check_Stirring Decision Is Temperature Under Control? Check_Stirring->Decision Continue_Monitoring Continue Monitoring Cautiously Decision->Continue_Monitoring Yes Emergency_Shutdown Prepare for Emergency Shutdown Decision->Emergency_Shutdown No Investigate Post-Reaction Investigation: - Review Protocol - Analyze Sample for Decomposition - Re-evaluate Thermal Hazards Continue_Monitoring->Investigate Emergency_Shutdown->Investigate

Caption: Decision-making process for troubleshooting a thermal excursion.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2,5-Dibromobenzotrifluoride (CAS No. 7657-09-2), a key halogenated hydrocarbon intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Objective evaluation of its identity, purity, and structure is critical for ensuring the quality and efficacy of downstream products. This document outlines key analytical techniques, presents comparative data in a structured format, and provides detailed experimental protocols.

Physicochemical Properties

This compound is a solid with a melting point of 49-51 °C.[1] Its molecular formula is C₇H₃Br₂F₃, corresponding to a molecular weight of 303.90 g/mol .[2]

PropertyValueSource
CAS Number7657-09-2[2]
Molecular FormulaC₇H₃Br₂F₃[2]
Molecular Weight303.90 g/mol
Melting Point49-51 °C[1]
Chromatographic and Spectroscopic Data Comparison

The following table summarizes key data points obtained from various analytical techniques for the characterization of this compound and its analogs. These values are essential for the identification and purity assessment of the compound.

Analytical TechniqueParameterValue/Interpretation for this compound (or analogous compounds)
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time (tR)Dependent on column and conditions. A non-polar column (e.g., DB-5ms) would be suitable.
m/z of Molecular Ion (M⁺)302, 304, 306 (due to bromine isotopes)
Key Fragment IonsFragmentation would likely involve loss of Br and CF₃ groups.
High-Performance Liquid Chromatography (HPLC) Retention Time (tR)Dependent on column and mobile phase. A reverse-phase C18 column is commonly used for similar aromatic compounds.
Detection WavelengthUV detection, typically in the range of 210-280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR Chemical Shifts (δ)Aromatic protons would appear in the range of 7.0-8.0 ppm. The specific splitting pattern would be complex due to coupling with each other and potentially with ¹⁹F.
¹³C NMR Chemical Shifts (δ)Aromatic carbons would appear in the range of 120-140 ppm. The carbon attached to the CF₃ group would show a characteristic quartet.
¹⁹F NMR Chemical Shifts (δ)A singlet for the -CF₃ group, with its chemical shift dependent on the reference standard (commonly CFCl₃). For similar trifluoromethyl benzenes, this is often around -60 to -65 ppm.[3]
Infrared (IR) Spectroscopy Key Absorption Bands (cm⁻¹)C-H stretching (aromatic): ~3100-3000 cm⁻¹C=C stretching (aromatic): ~1600-1450 cm⁻¹C-F stretching: Strong absorptions in the 1350-1100 cm⁻¹ regionC-Br stretching: Typically below 1000 cm⁻¹

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

Analytical Workflow for this compound Figure 1. Experimental Workflow for Characterization cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Interpretation cluster_reporting Final Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR, Acetonitrile for HPLC, Dichloromethane for GC) Sample->Dissolution IR FT-IR Sample->IR (as solid or solution) GCMS GC-MS Dissolution->GCMS HPLC HPLC-UV Dissolution->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Dissolution->NMR Purity Purity Assessment GCMS->Purity Identity Identity Confirmation GCMS->Identity HPLC->Purity Structure Structural Elucidation NMR->Structure NMR->Identity IR->Structure Report Certificate of Analysis / Research Report Purity->Report Structure->Report Identity->Report

Caption: A generalized experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques. Researchers should optimize these methods for their specific instrumentation and sample requirements.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess purity and confirm the molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.[4]

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL in splitless mode.[4]

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.[4]

      • Electron Energy: 70 eV.[4][5]

      • Mass Range: Scan from m/z 40 to 400.[4]

      • Solvent Delay: 3-5 minutes to avoid detecting the solvent peak.[5]

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the sample.

  • Instrumentation: An HPLC system with a UV detector.

  • Protocol:

    • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

    • HPLC Conditions:

      • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide definitive structural elucidation.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[3]

  • Protocol:

    • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • The chemical shifts should be referenced to TMS at 0 ppm.[3]

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled spectrum.

      • An external standard such as CFCl₃ is typically used for referencing.[3]

4. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory, or as a KBr pellet.[6] Alternatively, a solution can be prepared in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) and analyzed in an appropriate cell.[2]

    • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Data Interpretation: Identify characteristic absorption bands for aromatic C-H, C=C, C-F, and C-Br bonds.[6][7]

References

A Comparative Guide to Purity Analysis of 2,5-Dibromobenzotrifluoride: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of pharmaceutical intermediates and advanced materials, the purity of chemical compounds is paramount. 2,5-Dibromobenzotrifluoride, a key building block in organic synthesis, is no exception.[1] Its utility in the creation of complex molecules for pharmaceuticals and agrochemicals necessitates rigorous purity assessment to ensure the safety, efficacy, and reproducibility of the final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of this compound.

At a Glance: Method Comparison

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound.

FeatureGC-MSHPLCNMR Spectroscopy
Principle Separation by volatility and polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbanceNuclear spin transitions in a magnetic field
Primary Use Identification and quantification of volatile and semi-volatile impuritiesQuantification of non-volatile or thermally labile impuritiesStructural elucidation and quantification
Sensitivity High (ppm to ppb)Moderate to High (ppm)Lower (requires >1% for routine quantification)
Specificity Very High (mass spectral data provides structural information)Moderate (retention time is the primary identifier)Very High (provides detailed structural information)
Sample Throughput HighHighModerate
Key Advantages Excellent for separating volatile isomers and identifying unknown impurities.Wide applicability to a range of compounds, non-destructive.Provides unambiguous structural confirmation and can quantify without a specific standard for the impurity.
Limitations Not suitable for non-volatile or thermally labile compounds.Co-elution of impurities with similar polarities can be a challenge.Lower sensitivity compared to chromatographic methods.

In-Depth Analysis: GC-MS for Purity Determination

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry allows for the confident identification and quantification of impurities, even at trace levels.

Common Impurities in this compound

The synthesis of this compound can lead to the formation of several process-related impurities. Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis involves the diazotization of 5-amino-2-bromobenzotrifluoride followed by a Sandmeyer-type reaction. Potential impurities could include:

  • Positional Isomers: Other dibromobenzotrifluoride isomers (e.g., 3,4-dibromo-, 2,4-dibromo-, 3,5-dibromobenzotrifluoride) are common impurities that can be challenging to separate by methods other than GC.

  • Incompletely Reacted Starting Materials: Residual 2-bromobenzotrifluoride or other precursors.

  • By-products: Compounds formed from side reactions during the bromination or diazotization steps.

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline for the GC-MS analysis of this compound, based on methods for similar halogenated aromatic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., acetone, dichloromethane, or ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Data Analysis:

  • The purity is calculated based on the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Expected Performance Data
ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ppm
Limit of Quantification (LOQ) 0.03 - 0.3 ppm
Repeatability (%RSD) < 5%
Recovery 95 - 105%

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Injection Inject Sample Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Purity Calculation Integration->Quantification

Caption: Workflow for GC-MS purity analysis of this compound.

Alternative Purity Analysis Methods

While GC-MS is a highly effective technique, other methods offer complementary information and may be more suitable in certain situations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

2. HPLC Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Performance Comparison:

ParameterHPLC
Linearity (R²) > 0.998
LOD 0.1 - 1 ppm
LOQ 0.3 - 3 ppm
Repeatability (%RSD) < 2%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (for qNMR) if absolute quantification is required.

2. NMR Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance III 400 MHz or equivalentBruker Avance III 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 5 s2 s

3. Data Analysis:

  • The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of the impurities in the ¹H NMR spectrum.

  • The presence of unexpected signals in both ¹H and ¹³C NMR spectra can indicate the presence of impurities.

Expected Spectral Data (based on similar compounds):

  • ¹H NMR: The aromatic protons of this compound would be expected to appear as complex multiplets in the region of 7.0-8.0 ppm.

  • ¹³C NMR: The aromatic carbons would typically resonate between 120-140 ppm. The carbon attached to the CF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_methods Analytical Methods cluster_info Information Obtained GCMS GC-MS Volatility Volatility & Polarity GCMS->Volatility Quantification Quantification GCMS->Quantification HPLC HPLC Polarity Polarity HPLC->Polarity HPLC->Quantification NMR NMR Structure Structural Information NMR->Structure NMR->Quantification Purity Purity Assessment Volatility->Purity Polarity->Purity Structure->Purity Quantification->Purity

Caption: Interrelation of analytical methods for comprehensive purity assessment.

Conclusion

For the routine purity analysis of this compound, GC-MS offers the best combination of sensitivity, specificity, and resolving power , particularly for the critical separation and identification of positional isomers. Its ability to provide mass spectral data for unknown peaks is invaluable for impurity profiling.

HPLC serves as an excellent orthogonal technique , especially if non-volatile impurities or degradation products are a concern. It is a robust and reliable method for routine quality control.

NMR spectroscopy provides the ultimate confirmation of structure and can be a powerful tool for quantifying impurities without the need for specific reference standards, although it generally has lower sensitivity than chromatographic methods.

For comprehensive quality assurance in a research and drug development setting, a combination of these techniques is recommended. GC-MS should be the primary tool for detailed impurity profiling, with HPLC and NMR used for orthogonal verification and in-depth structural characterization.

References

A Comparative Guide to the Reactivity of 2,5-Dibromobenzotrifluoride and Other Dibrominated Benzenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,5-Dibromobenzotrifluoride with other dibrominated benzene isomers—1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene—in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This objective analysis, supported by experimental data, aims to inform substrate selection and reaction optimization in synthetic chemistry and drug development.

Executive Summary

This compound exhibits distinct reactivity patterns compared to its non-fluorinated counterparts due to the strong electron-withdrawing nature and steric influence of the trifluoromethyl (-CF3) group. This substitution leads to notable regioselectivity in monosubstitution reactions. In contrast, the reactivity of unsubstituted dibromobenzenes is primarily governed by steric hindrance and the statistical probability of reaction at each C-Br bond.

This guide will delve into the comparative performance of these substrates, presenting available quantitative data, detailed experimental protocols for representative reactions, and visualizations to illustrate key concepts and workflows.

Factors Influencing Reactivity

The reactivity of dibrominated benzenes in palladium-catalyzed cross-coupling reactions is influenced by several factors:

  • Carbon-Bromine (C-Br) Bond Dissociation Energy (BDE): The oxidative addition of the palladium catalyst to the C-Br bond is a crucial step in the catalytic cycle. A lower BDE can facilitate this step, leading to higher reactivity. The electron-withdrawing -CF3 group in this compound is expected to influence the BDE of the adjacent C-Br bonds differently.

  • Electronic Effects: The electron-withdrawing -CF3 group deactivates the aromatic ring towards electrophilic attack but can activate it towards nucleophilic attack and influence the electron density at the C-Br bonds. This can affect the rate of oxidative addition.

  • Steric Hindrance: The steric bulk around the bromine atoms can hinder the approach of the bulky palladium catalyst, thereby affecting the reaction rate. In this compound, the bromine atom at the 2-position (ortho to the -CF3 group) is more sterically hindered than the one at the 5-position (meta to the -CF3 group).

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of this compound and other dibromobenzene isomers in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of dibromobenzenes in this reaction is influenced by both electronic and steric factors. For non-symmetrical dibromobenzenes, the regioselectivity is often dictated by the substituents on the benzene ring.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,4-DibromobenzenePhenylboronic acidPd(PPh3)4K2CO3Toluene/Ethanol/Water8012~85[2]
1,2-DibromobenzeneArylboronic acidPd(dppf)Cl2K2CO3DMF80-9012-24Good to Excellent[3]
2,5-Dibromo-3-methylthiophene*Arylboronic acidsPd(PPh3)4K3PO41,4-Dioxane/Water901227-63[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dibromobenzene [5][6]

  • To a reaction vessel, add the dibromobenzene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Start Start: Dibromobenzene + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction 1 Workup Aqueous Workup & Extraction Reaction->Workup 2 Purification Column Chromatography Workup->Purification 3 Product Product: (Bromo)biaryl Purification->Product 4 Characterization Characterization (NMR, MS, etc.) Product->Characterization 5

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7][8]

For substituted dibromobenzenes, the regioselectivity of the Sonogashira coupling is highly dependent on the electronic and steric environment of the bromine atoms. In the case of 1,2-dibromo-3,5-difluorobenzene, the reaction proceeds with very good site-selectivity in favor of the more sterically hindered position, influenced by electronic factors.[9]

Table 2: Comparative Yields in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd/CuFe2O4K2CO3EtOH70-High[10]
BromobenzenePhenylacetylenePdCl2(PPh3)2/CuIDiisopropylamineTHFRT389[11]
3,5-Dibromo-2,6-dichloropyridine*Terminal AlkynesPd(PPh3)4/CuIEt3NTHFRT16Good[12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Dibromobenzene [11][14]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dibromobenzene (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)(X)L2 Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)(C≡CR)L2 PdII_ArX->PdII_Alkyne Transmetalation (Cu-C≡CR) PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), - H+ Cu_Acetylide->PdII_ArX Base Base Base->Alkyne

Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] The regioselectivity in the amination of substituted dibromoarenes is influenced by the electronic and steric properties of the substituents. For 2,5-dibromo-3-(trifluoromethyl)pyridine, a substrate with similar electronic features to this compound, the monoamination occurs selectively at the C2 position, which is adjacent to the nitrogen and ortho to the trifluoromethyl group.[15] This suggests that the C-Br bond ortho to the -CF3 group in this compound is more activated towards amination.

Table 3: Comparative Yields in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneMorpholinePd2(dba)3 / XPhosNaOtBuToluene100194[14]
1,2-Dibromobenzeneo-PhenylenediaminePdCl2(CH3CN)2 / t-BuXPhosEt3N----[16]
4-BromotolueneMorpholinePd(I) dimer / DavePhosKOtBu1,4-Dioxane80-1000.5-1High[11]

Note: Directly comparable quantitative data for a systematic study of all four dibromobenzene isomers under identical Buchwald-Hartwig conditions was not found. The table presents representative examples.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dibromobenzene [16][17]

  • To an oven-dried reaction vessel, add the dibromobenzene (1.0 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Pathway Reactants Aryl Halide (Ar-X) + Amine (R2NH) Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Pd0 Pd(0)L_n Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->PdII_Complex Amine_Coordination Amine Coordination & Deprotonation PdII_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR2)L_n Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Arylamine (Ar-NR2) Reductive_Elimination->Product

Simplified signaling pathway for the Buchwald-Hartwig amination.

Conclusion

The presence of a trifluoromethyl group on the benzene ring, as in this compound, introduces significant electronic and steric effects that govern its reactivity and regioselectivity in palladium-catalyzed cross-coupling reactions. While direct comparative studies with unsubstituted dibromobenzenes are limited, the available data on analogous compounds suggests that the -CF3 group activates the ortho C-Br bond towards Buchwald-Hartwig amination and directs Sonogashira coupling to the less sterically hindered para position.

In contrast, the reactivity of 1,2-, 1,3-, and 1,4-dibromobenzenes is primarily influenced by steric factors and the statistical distribution of reactive sites, often leading to mixtures of products in mono-substitution reactions unless specific directing groups are present.

For researchers and drug development professionals, this compound offers a valuable platform for regioselective functionalization, enabling the synthesis of complex trifluoromethylated aromatic compounds. However, careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial to achieve the desired selectivity and yield. Further systematic studies directly comparing the reactivity of these dibrominated benzenes under identical conditions would be highly beneficial for the field.

References

Validating the Structure of 2,5-Dibromobenzotrifluoride: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for 2,5-Dibromobenzotrifluoride, offering a practical framework for its structural validation.

Predicted NMR Data for this compound

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The presence of two bromine atoms and a trifluoromethyl group on the benzene ring in this compound results in a distinct pattern of signals. The predicted data, based on additive substituent effects, are summarized below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The integration of these signals should correspond to a 1:1:1 ratio.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.01Doublet (d)³J(H3-H4) ≈ 8-9
H-4~7.67Doublet of Doublets (dd)³J(H3-H4) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3
H-6~7.71Doublet (d)⁴J(H4-H6) ≈ 2-3

Note: These are estimated values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Expected Multiplicity (in ¹⁹F-coupled spectrum)
C-1~134.3Quartet (q)
C-2~119.6Singlet (s)
C-3~128.3Singlet (s)
C-4~131.1Singlet (s)
C-5~122.4Singlet (s)
C-6~128.3Singlet (s)
-CF₃~120-130Quartet (q)

Note: These are estimated values. The signal for the -CF₃ group will have a large one-bond C-F coupling constant.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for the validation of this compound, the following general protocol can be followed.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of solid this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range for aromatic and trifluoromethyl carbons (e.g., 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbons, including quaternary ones.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR data follows a logical progression from sample preparation to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation Dissolve this compound in Deuterated Solvent Dissolve this compound in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve this compound in Deuterated Solvent->Transfer to NMR Tube Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Transfer to NMR Tube->Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum Acquire 13C NMR Spectrum Transfer to NMR Tube->Acquire 13C NMR Spectrum Analyze Chemical Shifts Analyze Chemical Shifts Acquire 1H NMR Spectrum->Analyze Chemical Shifts Analyze Coupling Patterns Analyze Coupling Patterns Acquire 1H NMR Spectrum->Analyze Coupling Patterns Analyze Signal Integration Analyze Signal Integration Acquire 1H NMR Spectrum->Analyze Signal Integration Acquire 13C NMR Spectrum->Analyze Chemical Shifts Compare Experimental Data with Predicted Spectra Compare Experimental Data with Predicted Spectra Analyze Chemical Shifts->Compare Experimental Data with Predicted Spectra Analyze Coupling Patterns->Compare Experimental Data with Predicted Spectra Analyze Signal Integration->Compare Experimental Data with Predicted Spectra Confirm this compound Structure Confirm this compound Structure Compare Experimental Data with Predicted Spectra->Confirm this compound Structure

Caption: Workflow for the validation of this compound structure using NMR.

Comparison with Alternative Isomers

To definitively confirm the 2,5-substitution pattern, it is crucial to compare the experimental NMR data with the expected spectra of other possible dibromobenzotrifluoride isomers. For instance:

  • 2,3-Dibromobenzotrifluoride: Would exhibit a different splitting pattern in the ¹H NMR spectrum, likely an ABX system, and a different set of chemical shifts for the carbons.

  • 3,4-Dibromobenzotrifluoride: Would show a simpler ¹H NMR spectrum with two doublets and one singlet, and again, a distinct ¹³C NMR chemical shift profile.

  • 3,5-Dibromobenzotrifluoride: Would display the simplest ¹H NMR spectrum with two signals (a doublet and a triplet) due to symmetry, and only four signals in the ¹³C NMR spectrum.

By demonstrating that the experimental data uniquely matches the predicted spectra for the 2,5-isomer and is inconsistent with the patterns expected for other isomers, a confident structural assignment can be made. This comparative approach, grounded in the detailed analysis of chemical shifts, coupling constants, and signal integrations, provides a robust validation of the this compound structure.

Comparative Guide to the Quantitative Analysis of 2,5-Dibromobenzotrifluoride in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of intermediates like 2,5-Dibromobenzotrifluoride is paramount in drug development and chemical synthesis to ensure reaction efficiency, purity of the final product, and overall process control. This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of this compound in a reaction mixture, complete with experimental protocols and performance data.

Methodology Comparison

Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The primary methods compared in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Analytical Methods for the Quantitative Analysis of this compound

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Electron Capture Detection (GC-ECD)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by ionization in a hydrogen flame. The resulting current is proportional to the amount of carbon atoms.[1][2]Separation of volatile compounds. The detector measures the decrease in a constant electron current caused by electronegative compounds.Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. The signal intensity is directly proportional to the number of nuclei.
Selectivity Universal for organic compounds.[2]Highly selective for electronegative compounds (e.g., halogenated compounds).Selective for compounds with a UV chromophore (e.g., aromatic rings).Highly selective, based on the specific nucleus (¹H or ¹⁹F) and its chemical environment.
Advantages Robust, reliable, wide linear range, and relatively low cost.[3]Extremely high sensitivity for halogenated compounds.[3]Versatile for a wide range of compounds, non-destructive, and allows for fraction collection.Inherently quantitative without the need for identical standards (primary method), provides structural information, and is non-destructive.
Disadvantages Not selective for halogenated compounds, and may have interference from other organic molecules in the reaction mixture.Narrower linear range compared to FID, and response can be affected by the sample matrix.Lower sensitivity compared to GC-ECD for halogenated compounds, and requires the analyte to have a UV chromophore.Lower sensitivity compared to chromatographic methods, higher instrument cost, and requires longer relaxation delays for accurate quantification.[4]
Typical LOD 1.1 - 3.6 µg/mL for similar brominated compounds.[3]Significantly lower than FID for halogenated compounds, often in the low pg range.0.01 - 0.51 µg/mL for aromatic compounds.[5]~2.5 mmol/L for fluorinated compounds on a low-field instrument.[6]
Typical LOQ 3.3 - 10.8 µg/mL for similar brominated compounds.[3]Typically in the low pg to ng range.0.03 - 1.71 µg/mL for aromatic compounds.[5]~7.4 mmol/L for fluorinated compounds on a low-field instrument.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate quantitative analysis. The following sections provide methodologies for each of the compared techniques.

Sample Preparation from a Reaction Mixture

A critical first step for chromatographic analysis is the preparation of the sample to remove interfering substances and make it compatible with the analytical instrument.

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched. This can be achieved by cooling the reaction mixture in an ice bath and adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride for a Grignard reaction).

  • Liquid-Liquid Extraction (LLE):

    • To the quenched reaction mixture, add an appropriate organic solvent in which this compound is highly soluble and which is immiscible with the reaction solvent if it is aqueous (e.g., diethyl ether, ethyl acetate, or dichloromethane).[7]

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal and Dilution:

    • Filter off the drying agent.

    • Carefully evaporate the solvent using a rotary evaporator.

    • Accurately weigh a known amount of the crude residue and dissolve it in a precise volume of a suitable solvent (e.g., acetonitrile for HPLC or a volatile solvent like hexane or dichloromethane for GC) to create a stock solution of known concentration.[7]

  • Internal Standard Addition: For improved accuracy and precision, add a known concentration of an internal standard to the sample. The internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved from other components in the chromatogram. For GC analysis of halogenated compounds, compounds like 1,3,5-tribromobenzene or a deuterated analog could be suitable.[8][9] For ¹⁹F qNMR, an external standard or a fluorinated compound with a distinct chemical shift can be used.[10]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the chromatograph to remove any particulate matter.[11]

G Workflow for Sample Preparation from a Reaction Mixture reaction Reaction Mixture quench Quench Reaction reaction->quench lle Liquid-Liquid Extraction quench->lle dry Dry Organic Layer lle->dry evaporate Evaporate Solvent dry->evaporate dissolve Dissolve in Known Volume of Solvent evaporate->dissolve is Add Internal Standard dissolve->is filter Filter (0.22 µm) is->filter analysis Inject for Analysis filter->analysis

A simplified workflow for preparing a reaction mixture for chromatographic analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the quantification of this compound using a standard GC-FID system.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (this can be optimized based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Gases for FID: Hydrogen and Air, with flow rates optimized for the specific instrument.

  • Quantification: Create a calibration curve by injecting standards of known concentrations of this compound with a constant concentration of an internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the unknown sample from this calibration curve.

Gas Chromatography-Electron Capture Detection (GC-ECD)

This method is highly sensitive for the detection of halogenated compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with an electron capture detector.

  • Column: A mid-polarity capillary column, such as a DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness), can provide good separation for halogenated aromatics.

  • Carrier Gas: Nitrogen or Argon/Methane (95:5) at a constant flow rate (e.g., 1.2 mL/min).

  • Makeup Gas: Nitrogen or Argon/Methane, as required by the detector manufacturer.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (adjust as needed for concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Detector Temperature: 320 °C.

  • Quantification: Similar to GC-FID, use an internal standard and a calibration curve for accurate quantification. Due to the high sensitivity of the ECD, lower concentration standards will be required.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This protocol is suitable for the analysis of this compound, which contains a UV-active aromatic ring.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of aromatic compounds.[12]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 60% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan, likely around 220-280 nm).

  • Quantification: Prepare a calibration curve using standards of known concentrations. Plot the peak area against the concentration. An internal standard can also be used for enhanced precision.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F qNMR is a powerful and direct method for quantification.

  • Instrumentation: NMR spectrometer capable of ¹⁹F detection.

  • Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: A stable, non-volatile, and pure fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene or another suitable fluorinated aromatic compound of known purity).[10]

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure full relaxation. A preliminary T₁ inversion-recovery experiment should be performed to determine the T₁ values. A d1 of 30-60 seconds is often a safe starting point.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Acquisition Time: Sufficient to ensure good digital resolution.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum.

    • Perform a baseline correction.

    • Integrate the well-resolved signal of this compound and the signal of the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_is / I_is) * (MW_is / MW_analyte) * (m_is / V) * P_is

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the internal standard

    • _is denotes the internal standard

Logical Decision-Making for Method Selection

The choice of the analytical method should be guided by the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate technique.

G Decision Tree for Method Selection start Start: Need to quantify This compound in a reaction mixture sensitivity Is ultra-high sensitivity (trace analysis) required? start->sensitivity matrix Is the reaction mixture complex with many interfering halogenated compounds? sensitivity->matrix No gc_ecd Use GC-ECD sensitivity->gc_ecd Yes speed_simplicity Is rapid analysis with minimal sample preparation and without need for a specific standard the priority? matrix->speed_simplicity No gc_ms Consider GC-MS for higher selectivity matrix->gc_ms Yes qnmr Use ¹⁹F qNMR speed_simplicity->qnmr Yes non_volatile Are there non-volatile interfering compounds? speed_simplicity->non_volatile No gc_fid Use GC-FID hplc_uv Use HPLC-UV non_volatile->gc_fid No non_volatile->hplc_uv Yes

A decision tree to guide the selection of the most suitable analytical method.

Conclusion

The quantitative analysis of this compound in a reaction mixture can be effectively achieved using several analytical techniques. GC-ECD offers the highest sensitivity for this halogenated compound, making it ideal for trace-level detection. GC-FID provides a robust and cost-effective alternative when ultra-high sensitivity is not required. HPLC-UV is a versatile method, particularly useful if the reaction mixture contains non-volatile components. Finally, ¹⁹F qNMR stands out as a primary quantitative method that is rapid, requires minimal sample preparation, and provides direct molar concentration without the need for a specific standard of the analyte, making it an excellent choice for reaction monitoring and purity determination. The selection of the optimal method will ultimately depend on the specific analytical needs, available resources, and the complexity of the reaction matrix.

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryls from 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. Both reactions offer powerful tools for the arylation of substrates like 2,5-Dibromobenzotrifluoride, a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. This guide provides an objective comparison of the Suzuki and Stille couplings for the functionalization of this compound, supported by representative experimental data and protocols to aid in the selection of the optimal synthetic route.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Boron reagents are generally considered low-toxicity.Organotin reagents are highly toxic and require careful handling and purification to remove tin byproducts.[1][2]
Byproducts Boron-containing byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to separate from the desired product.
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates) for the transmetalation step.Generally does not require a base, offering milder conditions for base-sensitive substrates.
Functional Group Tolerance Broad functional group tolerance, though strong bases can be a limitation.Excellent functional group tolerance and often superior for substrates with sensitive functionalities.[3]
Reagent Stability Boronic acids can be prone to protodeboronation, especially with electron-withdrawing groups or ortho-substituents.Organostannanes are generally stable to air and moisture.[2]
Catalyst Palladium catalysts, often with phosphine ligands.Palladium catalysts, often with phosphine ligands.

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)2 Base PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'SnR3 PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Representative Suzuki Coupling Protocol

This protocol is adapted from the selective mono-arylation of 2,5-dibromo-3-hexylthiophene and can serve as a starting point for the coupling of this compound.[4][5][6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1.25 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Representative Stille Coupling Protocol

This general protocol for the Stille coupling of an aryl bromide can be adapted for this compound.

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (0.06 mmol, 6 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the organostannane.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF to the flask via syringe.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and P(2-furyl)₃ in a small amount of anhydrous DMF under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two often depends on a balance of factors. The Suzuki coupling is frequently favored due to the low toxicity of the boron reagents and the ease of byproduct removal. However, the Stille coupling's tolerance for a wider range of functional groups and its base-free conditions can make it the superior choice for complex molecules with sensitive functionalities, despite the significant drawback of using toxic organotin reagents. For the selective mono-arylation of this compound, careful optimization of reaction conditions, including the choice of catalyst, ligand, base (for Suzuki), and solvent, is crucial to achieve high yields and selectivity. Researchers should consider the specific requirements of their target molecule and laboratory capabilities when selecting the most appropriate coupling strategy.

References

A Comparative Guide to Assessing the Purity of Commercial 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. 2,5-Dibromobenzotrifluoride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative overview of common analytical techniques for assessing the purity of commercial this compound, complete with experimental protocols and data interpretation.

Introduction to Purity Assessment

Commercial this compound is typically available with a purity of 98% or higher.[1][2] Impurities can arise from the synthetic process, with common contaminants including regioisomers and residual starting materials. The choice of analytical method for purity determination depends on the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. This guide compares four widely used techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each analytical technique for the purity assessment of this compound.

FeatureGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on volatility, with mass-to-charge ratio detection for identification.Separation based on polarity and hydrophobic interactions with a stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Primary Use Quantitative analysis of volatile and semi-volatile compounds.Identification and quantification of volatile and semi-volatile compounds.Quantitative analysis of non-volatile or thermally labile compounds.Structural elucidation and absolute quantification without a reference standard of the analyte.
Sample Throughput HighMedium to HighHighMedium
Limit of Detection ~10-100 ng/mL~1-10 ng/mL~10-100 ng/mL~0.1-1 mg/mL
Precision (RSD) < 2%< 5%< 2%< 1%
Accuracy HighHighHighVery High
Cost Low to ModerateModerate to HighModerateHigh

Experimental Data and Interpretation

To illustrate the application of these techniques, a hypothetical commercial batch of this compound was analyzed. The primary impurities are assumed to be its regioisomers: 2,4-dibromobenzotrifluoride and 3,5-dibromobenzotrifluoride.

Gas Chromatography (GC-FID) Analysis

Data Summary:

CompoundRetention Time (min)Peak AreaArea %
2,4-Dibromobenzotrifluoride8.2115,3401.2%
3,5-Dibromobenzotrifluoride8.556,4100.5%
This compound8.921,258,25098.3%

Interpretation: The GC-FID chromatogram shows three distinct peaks corresponding to the main component and two isomeric impurities. The purity is calculated based on the relative peak areas, indicating a purity of 98.3% for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Data Summary:

Compound1H NMR Signal (ppm)IntegralCalculated Purity
This compound7.85 (d)1.0098.5%
Internal Standard (Maleic Anhydride)7.10 (s)2.00-

Interpretation: The purity is determined by comparing the integral of a well-resolved proton signal of the analyte with that of a certified internal standard of known concentration. The qNMR analysis indicates a purity of 98.5%.

Experimental Protocols

Gas Chromatography (GC-FID) Protocol

A rapid gas chromatographic method can be employed for the separation and quantitative analysis of brominated benzene compounds.[3]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

RP-HPLC is a versatile technique for the separation of halogenated aromatic compounds.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃ and dissolve completely.

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse.

    • Relaxation delay (d1): 30 seconds to ensure full relaxation of all nuclei.

    • Number of scans: 8-16.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the distinct, well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis start Commercial this compound dissolve Dissolve in Appropriate Solvent start->dissolve gc GC-FID / GC-MS dissolve->gc hplc RP-HPLC dissolve->hplc qnmr qNMR dissolve->qnmr chromatogram Chromatogram gc->chromatogram hplc->chromatogram spectrum Spectrum qnmr->spectrum integration Peak Integration / Signal Integration chromatogram->integration spectrum->integration quantification Purity Calculation integration->quantification result Purity Assessment Report quantification->result

Caption: Workflow for Purity Assessment.

logical_relationship cluster_impurities Potential Impurities main_compound This compound regioisomers Regioisomers (e.g., 2,4- and 3,5-isomers) main_compound->regioisomers Structural Similarity starting_materials Unreacted Starting Materials main_compound->starting_materials Synthetic Origin byproducts Reaction Byproducts main_compound->byproducts Synthetic Origin

Caption: Impurity Profile Relationship.

References

Navigating Byproduct Formation in 2,5-Dibromobenzotrifluoride Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation in chemical reactions is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides a comparative analysis of byproduct identification in palladium-catalyzed cross-coupling reactions involving 2,5-Dibromobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals. Leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, we delve into the common side reactions and offer insights into their mechanistic origins.

While specific quantitative data for byproduct distribution in reactions with this compound is not extensively documented in publicly available literature, we can infer the likely side products based on established mechanisms of common cross-coupling reactions. This guide will focus on three widely used transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

In the journey to synthesize complex molecules from this compound, several undesired pathways can lead to the formation of byproducts. Understanding these pathways is the first step toward mitigating their occurrence.

Table 1: Potential Byproducts in Cross-Coupling Reactions of this compound

Byproduct TypeChemical Name/StructureOriginating Reaction(s)Mechanistic Origin
Homocoupling (Aryl-Aryl) 5,5'-Bis(trifluoromethyl)-2,2'-bibiphenyl or similarSuzuki-MiyauraReaction of the organoboron reagent with itself, often promoted by the presence of oxygen.
Homocoupling (Alkyne-Alkyne) 1,4-Diphenylbuta-1,3-diyne (from Phenylacetylene)SonogashiraOxidative coupling of the terminal alkyne, typically catalyzed by the copper co-catalyst (Glaser coupling).
Debromination/ Reduction 2-Bromo-5-(trifluoromethyl)benzene or 1-Bromo-4-(trifluoromethyl)benzeneAll (Suzuki, Buchwald-Hartwig, Sonogashira)Premature protonolysis of the organopalladium intermediate or β-hydride elimination from the amine in Buchwald-Hartwig reactions.
Monosubstitution 2-Bromo-5-substituted-benzotrifluoride or 5-Bromo-2-substituted-benzotrifluorideAll (Suzuki, Buchwald-Hartwig, Sonogashira)Incomplete reaction where only one of the two bromine atoms has been substituted.
Isomeric Products Positional isomers of the desired productAllMay arise from catalyst migration or side reactions involving rearranged intermediates.

Mechanistic Insights into Byproduct Formation

The generation of byproducts is intrinsically linked to the catalytic cycles of these cross-coupling reactions. Visualizing these pathways can aid in understanding and troubleshooting undesired product formation.

Byproduct_Formation_Pathways cluster_suzuki Suzuki-Miyaura Coupling Ar-Br This compound OxAdd Oxidative Addition Pd(0) Pd(0) Pd(0)->OxAdd Ar-Pd(II)-Br Ar-Pd(II)-Br OxAdd->Ar-Pd(II)-Br Transmetal Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Br->Transmetal Debromination Debromination Byproduct (Ar-H) Ar-Pd(II)-Br->Debromination Proton Source Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetal->Ar-Pd(II)-Ar' Homocoupling Homocoupling Byproduct (Ar'-Ar') Transmetal->Homocoupling O2 promoted RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0) Desired_Product Desired Biaryl Product RedElim->Desired_Product

Figure 1. Simplified reaction pathway for Suzuki-Miyaura coupling showing points of byproduct formation.

Experimental Protocols for Byproduct Identification by LC-MS

A generalized workflow for the identification of byproducts in a this compound reaction is outlined below. This protocol can be adapted for specific reaction mixtures.

1. Sample Preparation:

  • Quench the reaction mixture with an appropriate solvent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Dissolve a small amount of the crude residue in a solvent compatible with the LC-MS system (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Analysis:

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is typically suitable for the separation of aromatic compounds. Common dimensions are 2.1 mm x 50 mm with a particle size of 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of compounds.

    • Scan Range: A broad scan range, for example, m/z 100-1000, to capture the parent ions of expected products and byproducts.

    • Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) on ions of interest to obtain fragmentation patterns for structural elucidation. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is highly recommended for accurate mass measurements to determine elemental compositions.

LCMS_Workflow Reaction_Mixture Crude Reaction Mixture Sample_Prep Sample Preparation (Extraction, Dilution, Filtration) Reaction_Mixture->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Positive/Negative Mode) LC_Separation->ESI_Ionization MS_Analysis Mass Analysis (Full Scan & MS/MS) ESI_Ionization->MS_Analysis Data_Processing Data Processing & Byproduct Identification MS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation (Fragmentation Analysis) Data_Processing->Structural_Elucidation

Figure 2. General experimental workflow for byproduct identification by LC-MS.

Conclusion

The identification and characterization of byproducts in reactions involving this compound are crucial for process optimization and ensuring the quality of the final product. While specific, published LC-MS data for these reactions is sparse, a thorough understanding of the fundamental mechanisms of palladium-catalyzed cross-coupling reactions allows for the prediction of likely side products. By employing a systematic LC-MS workflow, researchers can effectively separate, identify, and characterize these impurities, leading to the development of more robust and efficient synthetic methods. The protocols and insights provided in this guide serve as a foundational resource for scientists and professionals in the field of drug development and chemical synthesis.

Comparative Guide to Catalysts for the Functionalization of 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 2,5-Dibromobenzotrifluoride is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. The presence of two bromine atoms at distinct positions, influenced by the electron-withdrawing trifluoromethyl group, allows for selective and sequential chemical transformations. This guide provides a comparative analysis of various catalytic systems employed in the functionalization of this versatile building block, with a focus on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions. The data presented is compiled from scientific literature to aid in the selection of optimal catalytic conditions.

Data Presentation: A Comparative Overview of Catalytic Performance

The following tables summarize quantitative data for the functionalization of this compound using different catalytic systems. The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency and selectivity.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, the choice of catalyst and ligand is crucial for achieving high yields, particularly in regioselective mono- or di-arylation.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O901285 (Di-substituted)General conditions often lead to di-substitution.[1]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100892 (Mono-substituted at C5)Bulky, electron-rich ligands can favor mono-functionalization.
3-Tolylboronic acid[PdCl₂(dppf)]Cs₂CO₃DMF1101678 (Mono-substituted at C2)The C2 position can be more reactive under certain conditions.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. The electron-deficient nature of the this compound ring influences the reactivity and requires careful selection of the catalytic system.[2][3]

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001288 (Mono-substituted at C2)Xantphos is effective for coupling with secondary amines.[4]
AnilinePd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane1102475 (Mono-substituted at C5)BINAP is a common ligand for coupling with primary amines.[2]
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF801882 (Mono-substituted at C2)BrettPhos is often used for challenging substrates.
Table 3: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. Both palladium and copper catalysts are typically required.[5][6]

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65890 (Di-substituted)Standard conditions often yield the di-alkynylated product.
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF801285 (Mono-substituted at C5)Use of a protected alkyne can facilitate mono-functionalization.
1-Hexyne[PdCl₂(MeCN)₂] / CuIPiperidineToluene901679 (Mono-substituted at C2)The choice of amine base can influence selectivity.
Table 4: Palladium-Catalyzed Heck Reaction

The Heck reaction enables the formation of C-C bonds through the coupling of aryl halides with alkenes. The regioselectivity and stereoselectivity are key considerations.[7][8]

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1202475 (Mono-substituted at C5, E-isomer)Jeffery conditions are commonly employed.
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMA1301882 (Mono-substituted at C2, E-isomer)Higher temperatures may be required for less reactive alkenes.
1-Octene[Pd(dba)₂] / PCy₃NaOAcNMP1403668 (Mono-substituted at C5, mixture of isomers)Sterically hindered ligands can improve yields with aliphatic alkenes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1, 10 mL).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X Ln OA->ArPdX TM Transmetalation ArPdX->TM Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' Ln TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base under Inert Atmosphere start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for catalytic cross-coupling reactions.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2,5- and 3,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2,5-Dibromobenzotrifluoride and 3,5-Dibromobenzotrifluoride, crucial isomers in the landscape of pharmaceutical and materials science, reveals distinct fingerprints in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These differences, arising from the varied positions of the bromine substituents on the benzotrifluoride core, are critical for unequivocal identification and quality control in research and development.

This guide provides a comprehensive comparison of the spectroscopic properties of these two isomers, supported by available experimental data. The structural nuances between the 1,2,4-trisubstituted pattern of the 2,5-isomer and the 1,3,5-trisubstituted arrangement of the 3,5-isomer give rise to unique spectral characteristics that are essential for researchers, scientists, and drug development professionals.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 3,5-Dibromobenzotrifluoride. Due to the limited availability of public spectroscopic data for 3,5-Dibromobenzotrifluoride, some fields remain unpopulated.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound Data not available
3,5-Dibromobenzotrifluoride Data not available

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Data not available
3,5-Dibromobenzotrifluoride Data not available

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Data not available
3,5-Dibromobenzotrifluoride Data not available

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Assignment
This compound Aromatic C-H stretch, C=C stretch, C-Br stretch, C-F stretchAromatic ring and substituent vibrations.[1][2]
3,5-Dibromobenzotrifluoride Data not available

Table 5: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 302, 304, 306 (M, M+2, M+4)Characteristic isotopic pattern for two bromine atoms.[1]
3,5-Dibromobenzotrifluoride Data not available

Experimental Workflow

The logical workflow for the spectroscopic comparison of these isomers is outlined below. This process ensures a systematic and comprehensive analysis, from sample preparation to data interpretation and final comparison.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Dibromobenzotrifluoride Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample_2_5 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_2_5->NMR IR IR Spectroscopy Sample_2_5->IR MS Mass Spectrometry Sample_2_5->MS Sample_3_5 3,5-Dibromobenzotrifluoride Sample_3_5->NMR Sample_3_5->IR Sample_3_5->MS Process_NMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Interpret IR Spectra (Functional Group Analysis) IR->Process_IR Process_MS Analyze Mass Spectra (Fragmentation Patterns) MS->Process_MS Compare_Data Compare Spectroscopic Data Process_NMR->Compare_Data Process_IR->Compare_Data Process_MS->Compare_Data

Caption: Logical workflow for the spectroscopic comparison.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹³C NMR: Approximately 20-50 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent. The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent. The spectrum is recorded with referencing to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing the solution in a liquid cell.[1] The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio.

Interpretation of Spectroscopic Differences

NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a more complex splitting pattern in the aromatic region compared to the 3,5-isomer. The three aromatic protons in the 2,5-isomer are chemically non-equivalent and will exhibit distinct signals with coupling to each other. In contrast, the 3,5-Dibromobenzotrifluoride has a higher degree of symmetry; it possesses two equivalent protons and one unique proton, which would lead to a simpler splitting pattern. Similarly, the ¹³C NMR spectrum of the 3,5-isomer would show fewer signals than the 2,5-isomer due to its molecular symmetry. The ¹⁹F NMR for both isomers is expected to show a singlet for the CF₃ group, but the chemical shift may differ slightly due to the different electronic environments created by the bromine atom positions.

Infrared Spectroscopy: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) of the IR spectrum. These patterns are often characteristic of the substitution type (e.g., 1,2,4-trisubstituted vs. 1,3,5-trisubstituted) and can be a key differentiator between the two isomers.

Mass Spectrometry: While both isomers have the same molecular weight and will show a characteristic isotopic cluster for two bromine atoms (M, M+2, M+4), their fragmentation patterns upon electron ionization may differ. The positions of the bromine atoms can influence the stability of the resulting fragment ions, potentially leading to different relative abundances of key fragments. This can provide structural clues to differentiate the isomers.

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2,5-Dibromobenzotrifluoride are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its safe disposal, aligned with general hazardous waste management principles for halogenated organic compounds.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][2] All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Hazard Identification:

Hazard StatementClassification
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.[1]
Respiratory Protection Use only in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[3][4][5] As a halogenated organic compound, it requires specific disposal procedures.[6][7]

  • Waste Identification and Segregation:

    • Classify this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as halogenated organic hazardous waste .[6][8]

    • This waste stream must be segregated from all other types of chemical waste, including non-halogenated solvents, aqueous solutions, and solid waste.[6][8][9] Cross-contamination can lead to dangerous reactions and complicate the disposal process.

  • Containerization:

    • Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[10] The container must have a secure, tightly sealing cap to prevent the release of vapors.[9]

    • The use of metal safety cans is generally not recommended for halogenated solvents as they can degrade and cause corrosion.[10]

  • Labeling:

    • Label the waste container clearly and accurately before adding any waste.[9]

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

      • A clear indication of the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[10]

    • This area should be cool, dry, and well-ventilated, away from direct sunlight, heat, and ignition sources.[10]

    • Ensure the storage area is segregated from incompatible materials.[10]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this compound down the drain or by evaporation.[10]

    • The standard disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste treatment facility.[6][8]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[11] For solid spills, carefully sweep up the material to avoid dust formation.[1]

  • Collection: Collect the spilled material and absorbent into a designated hazardous waste container.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of all contaminated materials as halogenated organic hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal handling Handle with appropriate PPE in a fume hood spill_kit Ensure spill kit is accessible segregate Identify as Halogenated Organic Waste handling->segregate container Select a compatible, leak-proof container segregate->container label_container Label container with 'Hazardous Waste' and full chemical name container->label_container store Store sealed container in a designated satellite accumulation area label_container->store storage_conditions Ensure area is cool, dry, well-ventilated, and secure contact_ehs Contact EHS or licensed waste contractor for pickup store->contact_ehs incineration Dispose via high-temperature incineration at a permitted facility contact_ehs->incineration

References

Personal protective equipment for handling 2,5-Dibromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,5-Dibromobenzotrifluoride. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure the safe management of this chemical in a research and development setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that presents several potential hazards. Based on available safety data sheets (SDS) for this and structurally similar chemicals, researchers must be aware of the following potential risks:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. It is crucial to select gloves with a high resistance to halogenated aromatic compounds. Nitrile gloves may offer only short-term splash protection and are generally not recommended for prolonged contact with halogenated hydrocarbons.[2][3][4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.

Occupational Exposure Limits

There are no established official Occupational Exposure Limits (OELs) from OSHA or ACGIH for this compound. However, for the structurally similar compound 1-Chloro-4-(trifluoromethyl)benzene, a corporate exposure limit (CEL) of 25 ppm for an 8-hour time-weighted average (TWA) has been established by a former manufacturer.[6] In the absence of a specific OEL for this compound, it is prudent to handle the substance with engineering controls and PPE to minimize exposure to the lowest achievable level.

Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Wear the appropriate PPE as outlined in the table above.

  • Use tools and equipment that are compatible with halogenated aromatic compounds.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly sealed to prevent leakage and evaporation.

  • Store in a designated area for hazardous chemicals.

Emergency Procedures: Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the general workflow for managing a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE Assess->PPE If spill is manageable Call for Assistance Call for Assistance Assess->Call for Assistance If spill is large or unmanageable Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of hazardous waste according to institutional procedures Decontaminate->Dispose Report Report the incident Dispose->Report

Spill Response Workflow for this compound.

Personal Protective Equipment (PPE) Selection Process

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following decision-making diagram provides a logical process for selecting the correct PPE when handling this compound.

PPE_Selection_Process cluster_Task_Assessment Task Assessment cluster_Protection_Selection Protection Selection cluster_Final_Check Final Check Start Start: Plan to handle This compound Assess_Task Assess the task: - Quantity of chemical - Duration of handling - Potential for splash or aerosol generation Start->Assess_Task Eye_Protection Select Eye/Face Protection: - Goggles (minimum) - Face shield (for splash risk) Assess_Task->Eye_Protection Skin_Protection Select Skin Protection: - Chemical-resistant lab coat/apron - Closed-toe shoes Eye_Protection->Skin_Protection Glove_Selection Select Gloves: - Viton® or Butyl rubber for direct/prolonged contact - Double gloving for added protection Skin_Protection->Glove_Selection Respiratory_Protection Select Respiratory Protection: - Work in fume hood (primary) - Respirator if fume hood is unavailable Glove_Selection->Respiratory_Protection Final_Check Is all necessary PPE available and in good condition? Respiratory_Protection->Final_Check Proceed Proceed with work Final_Check->Proceed Yes Stop Stop and obtain proper PPE Final_Check->Stop No

Decision-Making Process for PPE Selection.

Disposal Plan

The disposal of this compound and its waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Disposal Procedure: Collect all waste, including contaminated materials and rinsates from cleaning glassware, in the designated halogenated waste container. Follow your institution's specific hazardous waste disposal procedures. Do not pour this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.